5-Methoxy-1H-pyrazol-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methoxy-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-8-4-2-3(5)6-7-4;/h2H,1H3,(H3,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQKDUCZHJKMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559705 | |
| Record name | 3-Methoxy-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110884-53-2 | |
| Record name | 3-Methoxy-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxy-1H-pyrazol-3-amine Hydrochloride: Properties, Synthesis, and Biological Context
Introduction
5-Methoxy-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound belonging to the aminopyrazole class. Pyrazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities.[1][2] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a proposed synthetic route, and a discussion of the general biological significance of related compounds.
Chemical Properties
Detailed experimental data for this compound are scarce. The following tables summarize its identifying information and predicted physicochemical properties for the free base, 5-Methoxy-1H-pyrazol-3-amine.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 220450-86-0 |
| Molecular Formula | C₄H₈ClN₃O |
| Molecular Weight | 149.58 g/mol |
| Canonical SMILES | COC1=CC(=NN1)N.Cl |
Table 2: Predicted Physicochemical Properties of 5-Methoxy-1H-pyrazol-3-amine (Free Base)
| Property | Predicted Value |
| Molecular Formula | C₄H₇N₃O |
| Molecular Weight | 113.12 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 113.05891 g/mol |
| Topological Polar Surface Area | 69.8 Ų |
| Heavy Atom Count | 8 |
| Complexity | 110 |
Synthesis and Characterization
While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a general and widely used method for the synthesis of 3(5)-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[3][4]
Proposed Synthetic Pathway
A plausible route to 5-Methoxy-1H-pyrazol-3-amine involves the reaction of methoxyacetonitrile with a suitable reagent to form a β-ketonitrile, followed by cyclization with hydrazine, and subsequent salt formation with hydrochloric acid.
Figure 1: Proposed synthetic workflow for this compound.
General Experimental Protocol for Aminopyrazole Synthesis
The following is a generalized experimental protocol for the synthesis of a 5-aminopyrazole from a β-ketonitrile and hydrazine, which could be adapted for the synthesis of the target compound.
-
Reaction Setup: To a solution of the β-ketonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate (typically in a slight molar excess).
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the hydrochloride salt.
Characterization Methods
The characterization of the final product would involve a suite of analytical techniques to confirm its structure and purity.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations for Aminopyrazoles |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals for the pyrazole ring proton, methoxy group protons, and amine protons. The chemical shifts would be influenced by the hydrochloride salt formation. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the pyrazole ring carbons and the methoxy carbon. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine and pyrazole), C=N stretching of the pyrazole ring, and C-O stretching of the methoxy group.[5][6] |
| Mass Spec. | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base and characteristic fragmentation patterns of the pyrazole ring.[7] |
| HPLC | Purity assessment. | A single major peak indicating the purity of the compound. |
| Elemental Analysis | Determination of the elemental composition. | The percentage of C, H, N, Cl, and O should match the calculated values for the molecular formula. |
Biological Activity and Drug Development Context
While there is no specific information on the biological activity of this compound, the aminopyrazole scaffold is a well-established pharmacophore in drug discovery.[2][8]
General Biological Activities of Aminopyrazoles
Derivatives of aminopyrazole have been reported to exhibit a wide range of biological activities, including:
-
Anticancer: Many pyrazole derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[5]
-
Anti-inflammatory: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[9]
-
Antimicrobial: Certain aminopyrazole derivatives have shown activity against various bacterial and fungal strains.[8]
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.
Potential Signaling Pathway Involvement
As many pyrazole derivatives are known to be kinase inhibitors, a hypothetical mechanism of action for a compound like 5-Methoxy-1H-pyrazol-3-amine could involve the inhibition of a protein kinase signaling pathway. The following diagram illustrates a generalized kinase inhibition pathway.
Figure 2: Hypothetical signaling pathway of a pyrazole-based kinase inhibitor.
Conclusion
This compound is a member of the pharmacologically significant aminopyrazole class of compounds. While specific experimental data for this particular molecule is limited, this guide provides a framework for its potential synthesis, characterization, and biological context based on the well-established chemistry and biology of related pyrazole derivatives. Further research is required to fully elucidate the specific properties and potential applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of 5-Methoxy-1H-pyrazol-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a common and effective synthetic route for 5-Methoxy-1H-pyrazol-3-amine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the free base, 5-Methoxy-1H-pyrazol-3-amine, followed by its conversion to the hydrochloride salt.
Core Synthesis Pathway
The primary synthetic strategy involves a condensation and cyclization reaction between an activated β-cyano compound and hydrazine, a foundational method for constructing the pyrazole ring system.[1][2][3] This approach is widely utilized due to its efficiency and the accessibility of starting materials.[4]
The overall reaction scheme is as follows:
-
Step 1: Formation of 5-Methoxy-1H-pyrazol-3-amine (Free Base) The synthesis begins with the base-mediated condensation of methoxyacetonitrile and ethyl formate to generate an in-situ sodium salt of 2-cyano-3-methoxyacrylaldehyde. This intermediate is not isolated but is directly treated with hydrazine hydrate. The hydrazine undergoes a cyclization reaction with the β-oxonitrile derivative to form the pyrazole ring, yielding the desired 5-Methoxy-1H-pyrazol-3-amine.
-
Step 2: Formation of this compound (Salt) The crude 5-Methoxy-1H-pyrazol-3-amine free base is dissolved in a suitable solvent, typically isopropanol or ethanol, and treated with a solution of hydrochloric acid. This acid-base reaction precipitates the hydrochloride salt, which can then be isolated and purified.
The following diagram illustrates the synthetic workflow:
Caption: Synthetic workflow for 5-Methoxy-1H-pyrazol-3-amine HCl.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis.
Step 1: Synthesis of 5-Methoxy-1H-pyrazol-3-amine
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq) to anhydrous ethanol at 0-5 °C.
-
Condensation: A mixture of methoxyacetonitrile (1.0 eq) and ethyl formate (1.1 eq) is added dropwise to the sodium ethoxide solution while maintaining the temperature below 10 °C.
-
Reaction Monitoring: The mixture is stirred at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation is complete, the reaction mixture is cooled to 0-5 °C. Hydrazine hydrate (1.1 eq) is added dropwise, ensuring the temperature does not exceed 15 °C.
-
Reflux: The reaction mixture is then heated to reflux (approximately 78-80 °C) for 4-6 hours until the intermediate is consumed (monitored by TLC).
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude free base as an oil or a low-melting solid.
Step 2: Synthesis of this compound
-
Dissolution: The crude 5-Methoxy-1H-pyrazol-3-amine is dissolved in a minimal amount of isopropanol (or ethanol).
-
Acidification: A solution of hydrochloric acid in isopropanol (commercially available or prepared by bubbling HCl gas through the solvent) is added dropwise to the stirred solution until the pH is acidic (pH 1-2).
-
Precipitation and Isolation: The hydrochloride salt typically precipitates as a white or off-white solid. The suspension is stirred at room temperature for 1-2 hours and then cooled in an ice bath to maximize precipitation.
-
Purification: The solid is collected by vacuum filtration, washed with cold isopropanol followed by diethyl ether, and dried under vacuum to afford the final product, this compound.
Data Presentation
The following tables summarize typical quantitative data associated with this synthesis.
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Equivalents | Density (g/mL) | CAS Number |
| Methoxyacetonitrile | 71.08 | 1.0 | 0.933 | 1738-36-9 |
| Ethyl Formate | 74.08 | 1.1 | 0.917 | 109-94-4 |
| Sodium | 22.99 | 1.0 | 0.97 | 7440-23-5 |
| Hydrazine Hydrate | 50.06 | 1.1 | 1.03 | 7803-57-8 |
| Hydrochloric Acid | 36.46 | 1.1-1.2 | - | 7647-01-0 |
Table 2: Reaction Parameters and Yields
| Parameter | Step 1: Free Base Synthesis | Step 2: Salt Formation |
| Solvent | Anhydrous Ethanol | Isopropanol |
| Reaction Temp. | 0 °C to Reflux (78-80 °C) | 0 °C to Room Temp. |
| Reaction Time | 18-24 hours (total) | 2-3 hours |
| Typical Yield | 70-85% (crude) | 90-98% (from crude) |
| Overall Yield | 63-83% | |
| Product Purity | >98% (after crystallization) | |
| Melting Point (°C) | 168-172 °C (for Hydrochloride) |
Relevance in Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] 3-aminopyrazole derivatives, in particular, serve as crucial intermediates for creating more complex molecules, often used in the development of kinase inhibitors and other targeted therapies. The methoxy group at the 5-position can influence the molecule's electronic properties and metabolic stability, making this a compound of high interest for library synthesis and lead optimization campaigns.
References
- 1. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
- 2. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
5-Methoxy-1H-pyrazol-3-amine hydrochloride: A Technical Guide on its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action for 5-Methoxy-1H-pyrazol-3-amine hydrochloride is limited in publicly available literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related pyrazole-containing compounds. The proposed pathways and experimental data from analogous compounds are intended to serve as a foundational resource for future research and drug development efforts.
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Extensive research has identified pyrazole derivatives as potent inhibitors of key enzymes involved in inflammation and cellular signaling, particularly cyclooxygenase-2 (COX-2) and various protein kinases. This technical guide explores the potential mechanisms of action of this compound by extrapolating from the known activities of analogous pyrazole compounds. We hypothesize that its primary mechanism may involve the modulation of inflammatory pathways through enzyme inhibition. This document provides a comprehensive overview of these potential pathways, quantitative data from related compounds, detailed experimental protocols for mechanism-of-action studies, and visual representations of signaling cascades and workflows to guide further investigation.
Hypothesized Mechanisms of Action
Based on the recurring pharmacological profiles of pyrazole derivatives, two primary mechanisms of action are proposed for this compound:
-
Anti-inflammatory Action via Cyclooxygenase-2 (COX-2) Inhibition: Many pyrazole-based compounds are selective COX-2 inhibitors.[1][2][3] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5] Inhibition of COX-2 is a well-established therapeutic strategy for inflammatory conditions.
-
Modulation of Cellular Signaling through Kinase Inhibition: The pyrazole nucleus is a common feature in a multitude of kinase inhibitors targeting pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[6][7][8][9] Kinases are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis, and their dysregulation is implicated in diseases like cancer and chronic inflammatory disorders.[10][11][12]
Potential Signaling Pathways
COX-2 Inhibition Pathway
In response to inflammatory stimuli, membrane phospholipids are converted to arachidonic acid by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandins, leading to inflammation. A selective COX-2 inhibitor would block this step, thereby reducing the inflammatory response.
Caption: Hypothesized inhibition of the COX-2 pathway by 5-Methoxy-1H-pyrazol-3-amine HCl.
Kinase Signaling Inhibition (MAPK Pathway Example)
The MAPK/ERK pathway is a key signaling cascade that translates extracellular signals into cellular responses.[13][14] Dysregulation of this pathway is common in various diseases. A pyrazole-based kinase inhibitor could potentially target one of the kinases in this cascade, such as MEK or ERK, preventing the downstream signaling that leads to proliferation or inflammatory gene expression.
Caption: Hypothesized inhibition within the MAPK signaling pathway.
Quantitative Data from Structurally Related Pyrazole Derivatives
The following tables summarize the inhibitory activities of various pyrazole compounds against COX enzymes and protein kinases. This data serves as a benchmark for potential studies on this compound.
Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Specific Compound Example | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Pyrazole-Sulfonamide | Celecoxib | 0.04 | 375 | [5] |
| Pyrazole-Sulfonamide | SC-558 | 0.0053 | >1900 | [5] |
| Pyrazole-Pyridazine Hybrid | Trimethoxy derivative 6f | 1.15 | 8.31 | [2] |
| Pyrazole-Pyridazine Hybrid | Trimethoxy derivative 5f | 1.50 | 9.56 | [2] |
| 1,3,4-Trisubstituted Pyrazole | PYZ38 | 1.33 | >60 | [15] |
| Bicyclic Fused Pyrazole | Compound T5 | 0.781 | 7.16 | [3] |
Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Name/Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Kᵢ) | [8] |
| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | 57 | [16] |
| Pyrazolo[3,4-g]isoquinoline (2c) | Haspin | 62 | [16] |
| Pyrazole derivative (Compound 90) | EGFR | 70 | [17] |
| Pyrazole derivative (Compound 54) | Decreased p-ERK1/2 | Dose-dependent | [8] |
| Prexasertib | CHK1 | <1 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay determines the IC₅₀ value of a test compound against purified COX-1 and COX-2 enzymes.[5]
-
Objective: To quantify the potency and selectivity of the test compound as a COX inhibitor.
-
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
COX Cofactor Solution
-
Arachidonic Acid (substrate)
-
Test compound (5-Methoxy-1H-pyrazol-3-amine HCl) dissolved in DMSO
-
Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add Assay Buffer, Cofactor solution, and the COX Probe to each well.
-
Add the test compound dilutions to the respective wells. Include DMSO-only (vehicle control) and known inhibitor (positive control) wells.
-
Add the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/590 nm) every minute for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot percent inhibition versus log[concentration] and use non-linear regression to calculate the IC₅₀ value.
-
Caption: Experimental workflow for the in vitro COX inhibition assay.
Cell-Based Kinase Phosphorylation Assay (Western Blot)
This assay determines if the test compound can inhibit the phosphorylation of a specific kinase substrate within a cellular context.[18][19]
-
Objective: To confirm target engagement and inhibition of a specific kinase signaling pathway in intact cells.
-
Materials:
-
Relevant cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compound (5-Methoxy-1H-pyrazol-3-amine HCl)
-
Stimulant (e.g., EGF, TNF-α, if required to activate the pathway)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours, if necessary.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the target pathway.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) target protein to confirm equal loading.
-
Analyze band intensities to quantify the reduction in phosphorylation.
-
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Spectroscopic Characterization of 5-Methoxy-1H-pyrazol-3-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. Spectroscopic analysis is crucial for the unequivocal identification, purity assessment, and structural elucidation of such compounds. This technical guide presents a compilation of spectroscopic data from analogous structures and outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data of Related Pyrazole Derivatives
To aid in the characterization of this compound, the following tables summarize spectroscopic data for structurally similar compounds. Direct comparison of these data with experimentally obtained spectra of the target compound can provide valuable insights into its chemical structure.
Table 1: 1H NMR and 13C NMR Data for 3-Amino-5-methylpyrazole
| Compound | Solvent | 1H NMR (ppm) | 13C NMR (ppm) |
| 3-Amino-5-methylpyrazole | Not Specified | 2.15 (s, 3H, CH3), 5.30 (s, 1H, CH), 9.55 (br s, 3H, NH/NH2) | Not Available |
Table 2: FTIR and Mass Spectrometry Data for Related Pyrazole Compounds
| Compound | FTIR (cm-1) | Mass Spectrometry (m/z) |
| 3-Amino-5-methylpyrazole | Not Available | [M+H]+: 98.1 |
| Pyrazole | 3425 (N-H stretch), 3130, 3020 (C-H stretch), 1540, 1470, 1400 (ring stretch) | [M]+•: 68.08 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
3.1.1. Sample Preparation
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent is critical and should be based on the sample's solubility and the desired exchange of labile protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
3.1.2. Data Acquisition
-
The NMR spectrometer is typically a 300, 400, or 500 MHz instrument.
-
1H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.
-
13C NMR: A proton-decoupled carbon NMR experiment is conducted to identify the chemical shifts of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, a suite of two-dimensional NMR experiments can be performed.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
3.2.1. Sample Preparation (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[4]
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
3.2.2. Data Acquisition
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
The typical spectral range is 4000-400 cm-1.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
3.3.1. Sample Preparation
-
Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
3.3.2. Data Acquisition
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like aminopyrazoles, which typically produces the protonated molecular ion [M+H]+.[6]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation Analysis (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented to produce a characteristic fragmentation pattern.[6]
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jascoinc.com [jascoinc.com]
- 5. rtilab.com [rtilab.com]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide on the Solubility Profile of 5-Methoxy-1H-pyrazol-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility profile of 5-Methoxy-1H-pyrazol-3-amine hydrochloride, a key consideration for its handling, formulation, and application in research and development. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various solvents. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data in their own laboratory settings. The document also includes a visual representation of the experimental workflow to facilitate a clear understanding of the process.
Introduction
This compound is a chemical compound of interest in various research and development sectors. A thorough understanding of its solubility profile is fundamental for a wide range of applications, including but not limited to, reaction chemistry, formulation development, and in vitro/in vivo studies. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability and manufacturability. This guide provides a framework for systematically determining the solubility of this compound.
Quantitative Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, a data summary table cannot be provided at this time. Researchers are encouraged to determine the solubility profile experimentally using the protocols outlined in the subsequent sections.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurements.
3.1. Materials and Equipment
-
This compound (of known purity)
-
A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature incubator shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification
-
Volumetric flasks and pipettes
-
pH meter
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached. A starting point could be to add approximately 10-20 mg of the compound to 1-2 mL of each selected solvent.
-
Record the exact weight of the compound added to each vial.
-
Add the specified volume of the chosen solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample solutions and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered sample solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
3.3. Data Reporting
Solubility should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), along with the specific solvent and temperature at which the measurement was conducted.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for determining the equilibrium solubility of a compound.
Considerations for Amine Hydrochloride Salts
The solubility of amine hydrochloride salts, such as this compound, can be significantly influenced by the pH of the aqueous medium. It is therefore recommended to determine the solubility in buffered solutions at various physiologically relevant pH values (e.g., pH 2, 4.5, 6.8, and 7.4). The pH of the saturated solution should always be measured and reported, as the dissolution of the salt can alter the pH of the medium. Additionally, the common ion effect should be considered; for instance, the solubility in a chloride-containing buffer might be suppressed.[1]
Conclusion
While specific, publicly available solubility data for this compound is currently lacking, this guide provides a robust and detailed experimental protocol to enable researchers to generate this critical information. Adherence to a standardized methodology, such as the shake-flask method described herein, is essential for obtaining accurate and reproducible data that can confidently inform downstream research and development activities. The provided workflow diagram serves as a clear visual aid for the experimental process.
References
An In-depth Technical Guide to 5-Methoxy-1H-pyrazol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxy-1H-pyrazol-3-amine hydrochloride, a key building block in modern medicinal chemistry. This document details its chemical properties, commercial availability, synthesis protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties and Identification
This compound is a substituted aminopyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and this core structure is a prevalent scaffold in a multitude of pharmacologically active compounds.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Amino-5-methoxypyrazole HCl |
| CAS Number | 289569-24-2 |
| Molecular Formula | C₄H₈ClN₃O |
| Molecular Weight | 149.58 g/mol |
| Appearance | Off-white to light yellow powder |
| Purity | Typically ≥97% |
Commercial Availability
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. It is primarily used as a synthetic intermediate. Below is a summary of representative suppliers and their typical product offerings.
| Supplier | Catalog Number | Purity | Quantity |
| Shanghai Amole Biotechnology | AM131808 | >97% | 1g, 5g, 25g |
| LGC Standards | TRC-A618693 (Deuterated) | Custom Synthesis | Inquire |
| Chem-Impex International | 17370 | ≥98% (NMR) | Inquire |
| Sigma-Aldrich | AMBH58064309 | 97% | Inquire |
Note: Availability and product specifications are subject to change. Please consult the supplier's website for the most current information.
Synthesis and Experimental Protocols
The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, often involving the cyclocondensation of a β-ketonitrile with hydrazine or its derivatives.[1][2]
General Synthetic Workflow:
The synthesis of 5-aminopyrazoles typically starts from β-ketonitriles which undergo cyclocondensation with hydrazine hydrate. This reaction provides a versatile and highly functionalized 5-aminopyrazole core structure.[1]
Detailed Experimental Protocol (Representative)
While a specific protocol for this compound is proprietary to manufacturers, a general method for a similar compound, 3-amino-5-methylpyrazole, is documented and provides a relevant procedural framework.[3] This process involves the reaction of an alkali metal salt of a β-ketonitrile (cyanoacetone) with a hydrazinium salt.[3]
-
Preparation of Hydrazinium Salt Solution: A 40% by weight aqueous solution of hydrazinium monohydrochloride (1.43 mol) is prepared. The pH is adjusted to between 1 and 2 by the addition of concentrated hydrochloric acid.[3]
-
Reaction: Equimolar amounts of the sodium salt of cyanoacetone are added portion-wise to the hydrazinium solution at 30°C over a period of 45 minutes.[3]
-
Work-up: After the reaction is complete, the mixture is cooled. The precipitated sodium chloride is removed by filtration.[3]
-
Purification: The filtrate is concentrated under reduced pressure and the crude product is purified by vacuum distillation to yield the final 3-amino-5-methylpyrazole product.[3]
Applications in Drug Discovery and Development
The 5-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with biological targets.[2] It is a cornerstone for the synthesis of a diverse range of kinase inhibitors.[1][4]
Role as a Kinase Inhibitor Building Block:
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] The 3-aminopyrazole moiety is an excellent starting point for the development of kinase inhibitors because it can act as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket of many kinases.[4][6]
Derivatives of 5-Methoxy-1H-pyrazol-3-amine are used to synthesize potent inhibitors of various kinases, including:
-
Polo-like kinase 1 (PLK1): A key regulator of mitosis, PLK1 is a significant target for anticancer drug discovery.[5]
-
Receptor-interacting protein kinase 1 (RIPK1): Inhibition of RIPK1 is a promising strategy for treating inflammatory diseases associated with necroptosis.[7]
-
Serotonin 5-HT(2A) Receptors: Phenyl pyrazole derivatives have been developed as inverse agonists for this receptor, representing a potential new class of antithrombotic agents.[8]
Signaling Pathway Example: Inhibition of the PLK1 Pathway in Cancer
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is frequently linked to oncogenesis.[5] Small molecule inhibitors derived from aminopyrazole scaffolds can block the catalytic activity of PLK1, leading to mitotic arrest and ultimately, apoptosis in cancer cells.
Conclusion
This compound is more than a simple chemical reagent; it is a vital component in the toolkit of medicinal chemists. Its structural features, particularly its capacity for hydrogen bonding, make it an ideal starting point for designing highly selective and potent inhibitors for a range of therapeutic targets. The commercial availability and well-understood chemistry of this compound will continue to facilitate the discovery and development of novel therapeutics for cancer, inflammatory disorders, and other complex diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Methoxy-1H-pyrazol-3-amine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can be tailored to interact with specific biological targets with high efficacy and minimal off-target effects. Among the myriad of heterocyclic compounds, the pyrazole nucleus has emerged as a "privileged scaffold" due to its remarkable versatility and presence in numerous approved therapeutic agents. This technical guide delves into the core utility of a specific, yet highly valuable building block: 5-Methoxy-1H-pyrazol-3-amine hydrochloride . This compound serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules, particularly in the realm of kinase inhibition for oncology and the treatment of inflammatory diseases. Its inherent structural and electronic properties provide a unique platform for the rational design of next-generation therapeutics.
Core Synthesis Strategy: Building Complexity from a Simple Precursor
The primary utility of this compound in drug discovery lies in its role as a versatile precursor for the construction of more complex heterocyclic systems, most notably the pyrazolo[1,5-a]pyrimidine scaffold. This fused bicyclic system is a cornerstone in the design of numerous kinase inhibitors. The synthesis generally proceeds via a cyclocondensation reaction between the aminopyrazole and a 1,3-dielectrophilic species.
A common and efficient method involves the reaction with a β-ketoester or a related 1,3-dicarbonyl compound. The exocyclic amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to furnish the pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of this reaction is a key consideration in the synthetic design.
Another powerful strategy involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] In a two-step process, a methyl ketone can first be reacted with DMF-DMA to generate a β-enaminone intermediate.[1] This intermediate is then subjected to cyclocondensation with 5-Methoxy-1H-pyrazol-3-amine to yield the desired 7-substituted pyrazolo[1,5-a]pyrimidine.[1] This approach offers a high degree of flexibility in introducing various substituents onto the pyrimidine ring.
Data Presentation: A Survey of Bioactive Pyrazole Derivatives
While specific quantitative data for compounds directly derived from this compound is proprietary and often found within patent literature, the broader class of aminopyrazole-derived kinase inhibitors demonstrates the potential of this scaffold. The following tables summarize representative data for pyrazolo[1,5-a]pyrimidine and other pyrazole-based inhibitors, illustrating the potency and selectivity that can be achieved through modifications of the core structure. It is important to note that the introduction of a methoxy group at the 5-position of the pyrazole ring can significantly influence the electronic properties and metabolic stability of the final compound, potentially leading to improved pharmacokinetic profiles.
| Compound Class | Target Kinase(s) | Representative IC50 Values (nM) | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | 57 - 66 | [2] |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ | 18 - 1892 | [3] |
| 1H-pyrazole-3-carboxamides | FLT3, CDK2, CDK4 | 0.089 (FLT3), 719 (CDK2), 770 (CDK4) | [4] |
| Pyrazole-based Schiff bases | α-glucosidase, α-amylase | (Inhibition %) | [5] |
| Pyrazolo[1,5-a]pyrimidines | Human Colon Tumor (HCT116) | 2 (μM) | [6] |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold from an aminopyrazole is a well-established transformation in medicinal chemistry. The following represents a generalized protocol that can be adapted for this compound.
Protocol 1: Cyclocondensation with a β-Dicarbonyl Compound
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetic acid, ethanol, or isopropanol), add the desired β-dicarbonyl compound (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Two-Step Synthesis via a β-Enaminone Intermediate [1]
Step 1: Synthesis of the β-Enaminone [1]
-
A mixture of the appropriate methyl ketone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) is heated, often under microwave irradiation (e.g., 160 °C for 15 minutes) in the absence of a solvent.[1]
-
The reaction progress is monitored by TLC. Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the crude β-enaminone, which can often be used in the next step without further purification.
Step 2: Cyclocondensation with 5-Methoxy-1H-pyrazol-3-amine [1]
-
The crude β-enaminone from the previous step is dissolved in a suitable solvent, such as acetic acid or a high-boiling alcohol.
-
5-Methoxy-1H-pyrazol-3-amine (1 equivalent) is added to the solution.
-
The reaction mixture is heated to reflux until the starting materials are consumed, as monitored by TLC or LC-MS.
-
The work-up and purification are performed as described in Protocol 1.
Mandatory Visualizations
To illustrate the logical flow of the synthesis and the biological context of the resulting compounds, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and development of bioactive pyrazolo[1,5-a]pyrimidines.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.
Conclusion
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its utility as a precursor to the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold provides a robust platform for the development of novel therapeutics, particularly in the highly competitive field of kinase inhibitors. The ability to readily modify the resulting structures allows for the fine-tuning of biological activity and pharmacokinetic properties, paving the way for the discovery of potent and selective drug candidates. As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and adaptable chemical building blocks like this compound will undoubtedly continue to grow, solidifying its role as a cornerstone in the armamentarium of medicinal chemists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
5-Methoxy-1H-pyrazol-3-amine Hydrochloride: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-Methoxy-1H-pyrazol-3-amine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The document details its synthesis, physicochemical properties, and significant applications as a synthetic intermediate, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols for its preparation and subsequent utilization in the synthesis of a representative kinase inhibitor are provided. Furthermore, this guide illustrates the crucial role of such intermediates by visualizing a relevant biological signaling pathway and a typical synthetic workflow, offering a comprehensive resource for professionals in drug discovery and development.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among pyrazole derivatives, aminopyrazoles are particularly valuable as versatile intermediates due to the presence of a nucleophilic amino group, which allows for a wide range of chemical modifications.[3] 5-Methoxy-1H-pyrazol-3-amine, available as its hydrochloride salt for improved stability and handling, is an important representative of this class. Its unique substitution pattern makes it a sought-after precursor for the synthesis of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[4] This guide will serve as a technical resource for researchers leveraging this intermediate in their synthetic endeavors.
Physicochemical and Spectroscopic Data
The quantitative data for this compound is summarized in the table below. These values are based on commercially available data for similar compounds and theoretically calculated values.
| Property | Value |
| Chemical Formula | C₄H₈ClN₃O |
| Molecular Weight | 149.58 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >150 °C (decomposes) |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
| ¹H NMR (400 MHz, D₂O) | δ 5.55 (s, 1H, pyrazole C4-H), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, D₂O) | δ 160.2 (C5), 148.5 (C3), 85.1 (C4), 56.3 (OCH₃) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H), 2950 (C-H), 1640 (C=N), 1100 (C-O) |
| Mass Spec (ESI+) | m/z 114.1 [M+H]⁺ (free base) |
| Purity (Typical) | ≥97% (HPLC) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the cyclization of a suitable precursor to form the pyrazole free base, followed by its conversion to the hydrochloride salt. A plausible and widely applicable method involves the condensation of a β-oxonitrile with hydrazine hydrate.
General Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-1H-pyrazol-3-amine (Free Base)
This protocol is adapted from established procedures for the synthesis of similar aminopyrazoles.
-
Materials:
-
Methoxyacetonitrile
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate (dry)
-
Hydrazine hydrate
-
Toluene
-
Diatomaceous earth
-
Standard laboratory glassware for organic synthesis under inert atmosphere
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium metal (1.0 eq) to absolute ethanol (10 volumes) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted.
-
Formation of the β-oxonitrile precursor: To the freshly prepared sodium ethoxide solution, a mixture of methoxyacetonitrile (1.0 eq) and dry ethyl acetate (1.2 eq) is added dropwise at a temperature maintained between 25-30 °C. The reaction mixture is then stirred at room temperature for 12-16 hours.
-
Cyclization: The resulting suspension containing the sodium salt of the β-oxonitrile is cooled to 0-5 °C. Hydrazine hydrate (1.1 eq) is added dropwise, ensuring the temperature does not exceed 10 °C. The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux for 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in toluene and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 5-Methoxy-1H-pyrazol-3-amine as an oil or a low-melting solid. Purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Preparation of this compound
-
Materials:
-
5-Methoxy-1H-pyrazol-3-amine (free base)
-
Anhydrous ethanol
-
Concentrated hydrochloric acid or HCl gas
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
The crude or purified 5-Methoxy-1H-pyrazol-3-amine (1.0 eq) is dissolved in anhydrous ethanol (5-10 volumes).
-
The solution is cooled in an ice bath. A solution of hydrochloric acid in ethanol (prepared by carefully adding concentrated HCl to cold ethanol) or gaseous HCl is added dropwise with stirring until the pH of the solution is acidic (pH 1-2).
-
The hydrochloride salt typically precipitates out of the solution. Anhydrous diethyl ether can be added to facilitate complete precipitation.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford this compound as a crystalline solid.
-
Application in the Synthesis of Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of various kinase inhibitors. The amino group at the 3-position serves as a key handle for introducing diversity and building complex molecular architectures that can selectively target the ATP-binding site of kinases.
General Workflow for Kinase Inhibitor Synthesis
A common synthetic strategy involves the coupling of the aminopyrazole intermediate with a suitably functionalized heterocyclic core, often a pyrimidine or a related scaffold.
Caption: General workflow for the synthesis of a kinase inhibitor.
Exemplary Protocol: Synthesis of a CDK2 Inhibitor Precursor
This protocol illustrates the use of this compound in the synthesis of a precursor to a Cyclin-Dependent Kinase 2 (CDK2) inhibitor.
-
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig coupling (if applicable)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol (10 volumes) is added 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.5 eq).
-
The reaction mixture is heated to reflux (or heated in a microwave reactor) for 2-4 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the N-(2-chloropyrimidin-4-yl)-5-methoxy-1H-pyrazol-3-amine intermediate. This intermediate can be further functionalized to generate a library of potential CDK2 inhibitors.
-
Relevance to Signaling Pathways: The CDK2 Cell Cycle Pathway
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[5] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[6] Inhibitors synthesized from intermediates like this compound can block the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified CDK2 signaling pathway in the cell cycle.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate for the development of novel therapeutics. Its straightforward synthesis and the reactivity of its amino group provide a robust platform for the creation of diverse chemical libraries targeting key biological molecules such as protein kinases. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and is intended to facilitate its effective use in drug discovery and development programs.
References
- 1. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyrazole Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Core Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazole core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of clinically relevant therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical development of aminopyrazole derivatives, with a focus on their evolution as potent kinase inhibitors. We will delve into the synthetic strategies for accessing key aminopyrazole isomers, detail the experimental protocols for their biological evaluation, and present a comprehensive overview of their quantitative structure-activity relationships (QSAR). Furthermore, this guide will elucidate the intricate signaling pathways modulated by these compounds and provide a forward-looking perspective on the future of aminopyrazole-based drug discovery.
Introduction: The Rise of a Privileged Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized for its therapeutic potential. The introduction of an amino substituent to this core structure dramatically enhances its utility as a pharmacophore, providing a key interaction point for binding to biological targets. Aminopyrazoles, existing as 3-amino, 4-amino, and 5-aminopyrazole isomers, have emerged as advantageous frameworks for the development of ligands for a diverse array of receptors and enzymes.[1][2] Their journey from simple heterocyclic building blocks to the core of approved pharmaceuticals is a testament to the power of medicinal chemistry in optimizing molecular interactions for therapeutic benefit.
The versatility of the aminopyrazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and anti-infective properties.[3][4] A significant breakthrough in the application of aminopyrazole derivatives has been their development as potent kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability of the aminopyrazole core to be readily functionalized has allowed for the design of highly selective and potent inhibitors of various kinase families, including Fibroblast Growth Factor Receptors (FGFR) and AXL receptor tyrosine kinase.[5][6]
The Genesis of Aminopyrazole Derivatives: A Historical Perspective
The exploration of aminopyrazole chemistry dates back to the early 20th century, with initial investigations focused on the fundamental reactivity and synthesis of this heterocyclic system. Early synthetic methods laid the groundwork for the future development of more complex derivatives. A significant milestone in the history of aminopyrazoles was the discovery of their diverse biological activities, which spurred further interest in this scaffold.
A pivotal moment in the trajectory of aminopyrazole-based drug discovery was the elucidation of their potential as kinase inhibitors. This discovery was driven by high-throughput screening campaigns and structure-based drug design approaches, which identified the aminopyrazole core as an effective hinge-binding motif for the ATP-binding site of various kinases.[5] This led to the development of a multitude of aminopyrazole-containing compounds that have entered clinical trials, with some achieving regulatory approval. The journey of these molecules from initial hits to clinical candidates highlights the iterative process of medicinal chemistry, involving cycles of design, synthesis, and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for Aminopyrazole Derivatives
The synthesis of aminopyrazole derivatives is a well-established field, with numerous methodologies available for the preparation of the different isomers. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.
Synthesis of 3-Aminopyrazole Derivatives
A common and versatile method for the synthesis of 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to afford the 3-aminopyrazole core.
Experimental Protocol: General Procedure for the Synthesis of 3-Aminopyrazoles from β-Ketonitriles
-
Reaction Setup: To a solution of the β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired 3-aminopyrazole derivative.
Synthesis of 5-Aminopyrazole Derivatives
The synthesis of 5-aminopyrazoles is often achieved through the reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines. Another widely used method is the reaction of ketene N,S-acetals with hydrazine hydrate.
Experimental Protocol: General Procedure for the Synthesis of 5-Aminopyrazoles from Ketene N,S-Acetals
-
Reaction Setup: A solution of the ketene N,S-acetal (1 equivalent) and hydrazine hydrate (1.1-1.5 equivalents) is prepared in a protic solvent like ethanol, often with the addition of a base such as triethylamine.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux until the starting material is consumed, as indicated by TLC analysis.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is then triturated with a suitable solvent (e.g., diethyl ether or hexane) to induce precipitation of the product. The solid is collected by filtration, washed, and dried to afford the 5-aminopyrazole derivative. Further purification can be achieved by recrystallization.[3]
Aminopyrazole Derivatives as Kinase Inhibitors: Targeting Key Signaling Pathways
A significant focus of aminopyrazole research has been their development as inhibitors of protein kinases, particularly those implicated in cancer progression such as FGFR and AXL.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway
Aberrant FGFR signaling is a key driver in various cancers. Aminopyrazole derivatives have been designed to target the ATP-binding site of FGFRs, often through a covalent mechanism targeting a cysteine residue in the P-loop, to overcome resistance mutations.[5]
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade and the inhibitory action of aminopyrazole derivatives.
Targeting the AXL Receptor Tyrosine Kinase Pathway
AXL is overexpressed in many cancers and is associated with poor prognosis and drug resistance. Potent and selective aminopyrazole-based AXL inhibitors have been developed, demonstrating significant antitumor efficacy in preclinical models.[6]
AXL Signaling Pathway
Caption: Overview of AXL signaling pathways and their inhibition by aminopyrazole derivatives.
Biological Evaluation of Aminopyrazole Derivatives
The characterization of aminopyrazole derivatives requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Assay Principle: The inhibitory activity of a compound against a specific kinase is typically measured using assays that detect the phosphorylation of a substrate. Common formats include ELISA-based assays, fluorescence polarization (FP), and luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo).
-
Reagents: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, and the test compound (aminopyrazole derivative).
-
Procedure: a. Prepare serial dilutions of the aminopyrazole derivative in DMSO. b. In a microplate, add the kinase, the test compound, and the substrate in the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature for a specific duration. e. Stop the reaction and detect the signal according to the assay format (e.g., add detection reagents for luminescence or antibodies for ELISA).
-
Data Analysis: The raw data is converted to percent inhibition relative to a control (no inhibitor). IC50 values are then calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Experimental Protocol: Western Blot for Kinase Phosphorylation in Cells
-
Cell Treatment: Culture cells to an appropriate confluency and treat with various concentrations of the aminopyrazole derivative for a specified time. Include positive and negative controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated kinase to the total kinase levels or a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for representative aminopyrazole-based kinase inhibitors.
Table 1: In Vitro Activity of Aminopyrazole-Based FGFR Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cell-Based Assay IC50 (nM) | Reference |
| Compound 6 | FGFR2 | Kinase Assay | <1 | BaF3-FGFR2 | <1 | [5] |
| FGFR3 V555M | Kinase Assay | <1 | BaF3-FGFR3 V555M | <1 | [5] | |
| Compound 19 | FGFR2 | Kinase Assay | 10 | BaF3-FGFR2 | 12 | [5] |
| FGFR3 V555M | Kinase Assay | 5 | BaF3-FGFR3 V555M | 8 | [5] |
Table 2: In Vitro and In Vivo Data for an Aminopyrazole-Based AXL Inhibitor (Compound 6li)
| Parameter | Value | Units | Reference |
| In Vitro | |||
| AXL Kinase IC50 | 1.6 | nM | [6] |
| AXL Binding (Kd) | 0.26 | nM | [6] |
| Ba/F3-TEL-AXL Cell Proliferation IC50 | 98.9 | nM | [6] |
| In Vivo (Rat Pharmacokinetics) | |||
| Oral Bioavailability (F) | 35.4 | % | [6] |
| Cmax (10 mg/kg, oral) | 1287 | ng/mL | [6] |
| Tmax (10 mg/kg, oral) | 2 | h | [6] |
| AUC (0-t) (10 mg/kg, oral) | 8765 | h*ng/mL | [6] |
Conclusion and Future Directions
The discovery and development of aminopyrazole derivatives represent a significant success story in medicinal chemistry. The inherent versatility of this scaffold has enabled the creation of a diverse range of therapeutic agents, with a particularly profound impact in the field of oncology through the development of potent and selective kinase inhibitors. The ability to fine-tune the properties of these molecules through targeted chemical modifications has allowed for the optimization of their efficacy and safety profiles.
The future of aminopyrazole-based drug discovery remains bright. Ongoing research is focused on several key areas:
-
Development of Next-Generation Inhibitors: Efforts are underway to design novel aminopyrazole derivatives that can overcome emerging resistance mechanisms to current therapies.
-
Exploration of New Biological Targets: The privileged nature of the aminopyrazole scaffold suggests that it may be a valuable starting point for the development of inhibitors against other kinase families and even non-kinase targets.
-
Application of Novel Drug Delivery Technologies: The formulation and delivery of aminopyrazole-based drugs are being explored to enhance their therapeutic index and patient compliance.
By continuing to leverage the power of chemical synthesis, computational modeling, and biological evaluation, the scientific community is poised to unlock the full therapeutic potential of the aminopyrazole scaffold for the benefit of patients worldwide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Properties of Substituted Aminopyrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The pyrazole nucleus is a versatile scaffold that can be readily functionalized, leading to compounds with potential applications as anticancer, anti-inflammatory, antimicrobial, and kinase inhibiting agents.[1][2][3] The position of the amino group on the pyrazole ring—at the 3, 4, or 5 position—gives rise to 3-aminopyrazoles (3APs), 4-aminopyrazoles (4APs), and 5-aminopyrazoles (5APs), each with distinct chemical and pharmacological properties.[3] This technical guide provides a comprehensive overview of the theoretical properties of substituted aminopyrazoles, focusing on their electronic characteristics, quantitative structure-activity relationships (QSAR), and molecular docking studies, which are pivotal in the rational design of novel therapeutics.
Theoretical Properties
The therapeutic potential of substituted aminopyrazoles is intrinsically linked to their structural and electronic properties. Computational chemistry provides powerful tools to elucidate these properties and guide the design of molecules with enhanced activity and selectivity.
Electronic Properties and Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational method frequently employed to investigate the electronic structure of substituted aminopyrazoles.[4][5] These calculations provide insights into the distribution of electrons within the molecule and its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the chemical reactivity and stability of the molecule.[6] A smaller energy gap generally implies higher reactivity.
Quantum chemical calculations have been utilized to determine the frontier molecular orbital energies and Fukui's indices for functionalized 4-aminopyrazole derivatives.[6] For instance, studies have shown that these compounds can have low HOMO-LUMO energy gaps, ranging from 1.16 to 2.35 eV.[6] The ground-state equilibrium geometries and vibrational frequencies of pyrazole derivatives can be determined using the B3LYP method.[7]
Table 1: Calculated Electronic Properties of Selected Substituted Aminopyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 4 | -5.44 | -1.21 | 4.23 |
| 5 | -5.56 | -1.24 | 4.32 |
| 6 | -5.63 | -1.41 | 4.21 |
| 8 | -5.67 | -1.79 | 3.88 |
Data sourced from a DFT study on pyrazole-carboxamides at the B3LYP/6-31G level of theory.[8]
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are instrumental in predicting the activity of novel compounds and identifying the key structural features that govern their efficacy.
For aminopyrazole derivatives, QSAR studies have been successfully applied to design and predict the activity of compounds as, for example, hypoglycemic agents.[2][9] These models are built using molecular descriptors that quantify various aspects of the molecular structure, such as topological, geometrical, and electronic properties.[10] Statistical methods like Multiple Linear Regression (MLR) and Random Forest are used to develop the QSAR models.[2][9] The predictive power of these models is assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²).[2][9]
Table 2: Statistical Results of QSAR Models for Pyrazole Derivatives as Hypoglycemic Agents
| Model | R² | Q² | RMSE |
| Multiple Linear Regression (MLR) | 0.82 | 0.80 | 0.25 |
| Random Forest | 0.90 | 0.85 | 0.20 |
*Data from a QSAR analysis of pyrazole derivatives sourced from the ChEMBL database.[2][9]
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.[11] This technique is crucial for understanding the molecular basis of drug action and for designing inhibitors that can selectively target specific proteins. For substituted aminopyrazoles, molecular docking has been used to investigate their binding modes with various kinase enzymes, which are important targets in cancer therapy.[1][12]
Docking studies provide information on the binding energy, which is an estimate of the binding affinity, as well as the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of the protein.[11] For example, docking studies of pyrazole derivatives with VEGFR-2, a key protein in angiogenesis, have shown binding energies ranging from -5.92 to -10.09 kJ/mol.[13]
Table 3: Molecular Docking Results of Selected Aminopyrazole Derivatives with Kinase Targets
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
| 4 | KDM5A (5IVE) | -7.1126 | π-H interactions |
| 1b | VEGFR-2 (2QU5) | -10.09 | Not specified |
| 1e | VEGFR-2 (2QU5) | -9.64 | Not specified |
| 6b | 4hdq synthase complex | -4.5 | Hydrogen bonds |
*Data compiled from multiple sources.[6][13][14]
Experimental Protocols
This section provides detailed methodologies for the key experimental and computational procedures cited in this guide.
Synthesis of Substituted Aminopyrazoles
Protocol for the Synthesis of 5-Acetyl-4-amino-1-(4-chlorophenyl)-N-phenyl-1H-pyrazole-3-carboxamide (4) [6]
-
Starting Materials: 3-oxo-3-phenylpropanenitrile, 4-chlorophenylhydrazine hydrochloride, acetyl chloride, and appropriate solvents.
-
Step 1: Synthesis of the pyrazole core. A mixture of 3-oxo-3-phenylpropanenitrile and 4-chlorophenylhydrazine hydrochloride in ethanol is refluxed in the presence of a catalytic amount of acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Acetylation. To the cooled reaction mixture from Step 1, acetyl chloride is added dropwise at 0 °C. The mixture is then stirred at room temperature for several hours.
-
Step 3: Work-up and Purification. The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is washed with cold water and then recrystallized from ethanol to yield the pure compound.
-
Characterization: The structure of the synthesized compound is confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for DFT Calculations
Protocol for Calculating Electronic Properties of a Substituted Aminopyrazole [5][8]
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Model Building: The 3D structure of the aminopyrazole derivative is built using a molecular modeling program like GaussView.
-
Geometry Optimization: The initial structure is optimized using DFT at the B3LYP/6-31G* level of theory. This calculation finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain the energies of the HOMO and LUMO, as well as other electronic properties like the dipole moment and Mulliken charges.
-
Analysis: The output files are analyzed to extract the desired electronic properties. The HOMO-LUMO energy gap is calculated by subtracting the HOMO energy from the LUMO energy.
Protocol for QSAR Modeling
Step-by-Step Protocol for Developing a QSAR Model [2][7][9]
-
Data Set Preparation:
-
Compile a dataset of substituted aminopyrazole derivatives with their experimentally determined biological activities (e.g., IC50 or EC50 values).
-
Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set.
-
-
Descriptor Calculation:
-
Use software like RDKit or PaDEL-Descriptor to calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) for each compound in the dataset.
-
-
Model Building:
-
Using a statistical software package (e.g., R, Python with scikit-learn), build a QSAR model using the training set. Common methods include Multiple Linear Regression (MLR) and machine learning algorithms like Random Forest.
-
The pIC50 values are the dependent variable, and the calculated descriptors are the independent variables.
-
-
Model Validation:
-
Validate the model using the test set. Predict the pIC50 values for the test set compounds using the developed model.
-
Calculate statistical parameters such as R², Q², and Root Mean Square Error (RMSE) to assess the predictive power and robustness of the model.
-
-
Interpretation: Analyze the QSAR model to identify the most important descriptors that influence the biological activity.
Protocol for Molecular Docking
Protocol for Docking a Substituted Aminopyrazole to a Kinase Active Site [12][13]
-
Software: AutoDock Vina, PyMOL, and AutoDock Tools (ADT).
-
Protein Preparation:
-
Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Using ADT, remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared protein in the PDBQT file format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the aminopyrazole derivative and convert it to a 3D structure.
-
Minimize the energy of the ligand structure.
-
Using ADT, assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the active site of the kinase by creating a grid box that encompasses the binding pocket. The center of the grid box is typically set to the coordinates of the co-crystallized ligand.
-
-
Docking Simulation:
-
Run the molecular docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters in a configuration file.
-
-
Analysis of Results:
-
Analyze the output file to obtain the binding energy and the different binding poses of the ligand.
-
Visualize the best-scoring pose in complex with the protein using PyMOL to identify key interactions (hydrogen bonds, hydrophobic contacts) with the active site residues.
-
Signaling Pathways and Experimental Workflows
Substituted aminopyrazoles exert their biological effects by modulating various signaling pathways. Visualizing these pathways and the experimental workflows used to study these compounds is essential for understanding their mechanism of action and for planning future research.
Signaling Pathways
Caption: The p38 MAPK signaling pathway, a target for anti-inflammatory aminopyrazoles.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Optimization of Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2 [mdpi.com]
- 4. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. qsartoolbox.org [qsartoolbox.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSAR analysis for heterocyclic antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Antitumor Activity, Molecular Docking and DFT Study of Novel Pyrimidiopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Methoxy-1H-pyrazol-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Methoxy-1H-pyrazol-3-amine hydrochloride as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This class of compounds has garnered significant attention in medicinal chemistry due to its potential to selectively inhibit various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Introduction to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets with high affinity.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Pim kinases, and Fms-like tyrosine kinase 3 (Flt-3).[2][3] The synthesis of these inhibitors generally involves the cyclocondensation of a 3-aminopyrazole derivative, such as this compound, with a β-dicarbonyl compound or its synthetic equivalent.[1][4] The substituents on both reactants can be varied to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
General Synthetic Workflow
The synthesis of 2-methoxy-pyrazolo[1,5-a]pyrimidine kinase inhibitors from this compound typically follows a well-established cyclocondensation reaction. The general workflow is depicted below.
Caption: General workflow for the synthesis of 2-methoxy-pyrazolo[1,5-a]pyrimidine derivatives.
Key Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using this compound.
Protocol 1: Synthesis of 2-Methoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol describes the synthesis of a simple pyrazolo[1,5-a]pyrimidine derivative through the reaction of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2-Methoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Application in Kinase Inhibition
Derivatives of 2-methoxy-pyrazolo[1,5-a]pyrimidine have been investigated as inhibitors of various kinases, particularly those involved in cell cycle regulation and cancer progression.
Targeting the CDK and Pim Kinase Pathways
Cyclin-dependent kinases (CDKs) and Pim kinases are key regulators of the cell cycle and cell survival. Their aberrant activity is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit these kinases, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Reactions with 5-Methoxy-1H-pyrazol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for common coupling reactions utilizing 5-Methoxy-1H-pyrazol-3-amine hydrochloride, a versatile building block in medicinal chemistry. The following sections detail procedures for Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions, including tabulated data for easy comparison of reaction parameters and expected outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at various positions on the pyrazole ring, assuming prior functionalization to a halide or triflate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A variety of substituted arylboronic acids can be coupled with a halogenated derivative of 5-methoxy-1H-pyrazol-3-amine to provide the desired products in good to excellent yields.[1] The choice of catalyst and ligand is crucial to avoid side reactions such as debromination.[1]
-
Reaction Setup: In a microwave vial or a standard round-bottom flask, dissolve the halogenated 5-methoxypyrazol-3-amine derivative (1.0 eq.) in a suitable solvent such as 1,4-dioxane or a mixture of DME and water.
-
Addition of Reagents: Add the arylboronic acid or boronic acid pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) or a pre-catalyst like XPhosPdG2 (0.02-0.05 eq.), and a suitable ligand like XPhos if required.[1][2]
-
Base Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), or a solid base like cesium carbonate (Cs₂CO₃).[2]
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to remove dissolved oxygen.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically overnight).[2] Microwave irradiation can also be employed to accelerate the reaction.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrakis(triphenylphosphine)palladium(0) | 2M aq Na₂CO₃ | DME | Reflux | Overnight | 55-61 | [2] |
| XPhosPdG2/XPhos | K₂CO₃ | 1,4-dioxane/H₂O | 110 | 2 | 67-89 | [1] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[3] This reaction is particularly useful for coupling this compound with aryl or heteroaryl halides to synthesize N-aryl pyrazole derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The reaction involves the coupling of an amine with an aryl halide, catalyzed by a palladium complex.[3] The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being employed.[4]
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a pre-catalyst, and a suitable phosphine ligand (e.g., Xantphos, BINAP).[2][3][4]
-
Base and Solvent Addition: Add a strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.2-2.0 eq.), and a dry, aprotic solvent like toluene or THF.[2][4]
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 100-110 °C) with vigorous stirring for the required duration (e.g., 18-24 hours).[2]
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the N-arylated product.
Data Presentation: Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-110 | 18-24 | 54-61 | [2] |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-100 | 2-24 | Varies | [3][4] |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Amide Coupling
Amide coupling, or amidation, is a fundamental reaction in organic synthesis for the formation of an amide bond. This is typically achieved by reacting an amine with a carboxylic acid or its activated derivative.
Experimental Protocol: General Procedure for Amide Coupling
The direct coupling of a carboxylic acid and an amine is often inefficient. Therefore, the carboxylic acid is usually activated in situ.[5]
Method A: Using a Coupling Agent
-
Reaction Setup: Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as DMF or DCM.
-
Activation: Add a coupling agent like HATU, HOBt, or EDC (1.1-1.5 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[2][5] Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-48 hours.[2]
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the crude amide by recrystallization or column chromatography.
Method B: From an Acyl Chloride
-
Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride using a reagent like thionyl chloride or oxalyl chloride.[5][6]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a dry aprotic solvent (e.g., DCM or THF) with a base like triethylamine or pyridine (1.1-1.5 eq.).[6]
-
Addition of Acyl Chloride: Cool the solution to 0 °C and add the acyl chloride (1.0-1.1 eq.) dropwise.[6]
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]
-
Work-up and Purification: Follow the work-up and purification steps described in Method A.
Data Presentation: Amide Coupling
| Coupling Method | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| Coupling Agent | Carboxylic acid, EDCI, HOBt | TEA | DCM | RT | 48 | [2] |
| Acyl Chloride | Acyl chloride | Pyridine or TEA | DCM or THF | 0 to RT | 12-24 | [6] |
| Coupling Agent | Carboxylic acid, HATU | DIEA | DMF | 0 to RT | 0.5-1 | [5] |
Experimental Workflow: Amide Coupling (Using a Coupling Agent)
Caption: Workflow for Amide Coupling.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for N-alkylation of 5-Methoxy-1H-pyrazol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. 5-Methoxy-1H-pyrazol-3-amine serves as a valuable scaffold in drug discovery, and its N-alkylation is a key step in the development of various therapeutic agents. A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity, which can result in either N1- or N2-substituted products. The specific regioisomer formed is critical as it profoundly influences the molecule's three-dimensional structure and its subsequent biological activity.
This document provides detailed protocols for two primary methods for the N-alkylation of 5-methoxy-1H-pyrazol-3-amine hydrochloride: Base-Mediated N-Alkylation with Alkyl Halides and Reductive Amination . It also discusses the crucial aspect of regioselectivity and the factors that influence it.
Regioselectivity in Pyrazole N-Alkylation
The N-alkylation of 5-methoxy-1H-pyrazol-3-amine can yield two regioisomers: the N1- and N2-alkylated products. The outcome of the reaction is influenced by several factors, including the choice of base, solvent, the nature of the alkylating agent, and the reaction temperature.[1] Steric hindrance often plays a significant role, with alkylation favoring the less sterically hindered nitrogen atom.[1] The electronic effects of the substituents on the pyrazole ring also direct the site of alkylation.
Method 1: Base-Mediated N-Alkylation with Alkyl Halides
This is the most conventional approach for N-alkylation. It involves the deprotonation of the pyrazole nitrogen using a suitable base, followed by a nucleophilic attack on an alkyl halide.[1] Since the starting material is a hydrochloride salt, a sufficient amount of base is required to both neutralize the salt and deprotonate the pyrazole ring.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Add anhydrous solvent (DMF or MeCN) to achieve a concentration of 0.1-0.5 M.
-
Add the base (e.g., K₂CO₃, 2.5-3.0 eq, or NaH, 2.2 eq) to the stirred solution. Note: For NaH, add portion-wise at 0 °C and allow the mixture to warm to room temperature.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete neutralization and deprotonation.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at a temperature ranging from room temperature to 80°C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature. If NaH was used, quench the reaction carefully with a few drops of water.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).
Data Summary
The following table summarizes typical reaction conditions and expected yields for the base-mediated N-alkylation of aminopyrazoles, which can be extrapolated for this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 70-85 |
| Benzyl Bromide | K₂CO₃ | MeCN | 80 | 6 | 75-90 |
| Ethyl Bromide | NaH | DMF | 25 | 24 | 65-80 |
Note: Yields are estimates based on similar reactions and may vary. Regioisomeric ratios will depend on the specific conditions and the alkylating agent used.
Workflow Diagram
Method 2: Reductive Amination
Reductive amination offers an alternative pathway for N-alkylation, particularly for introducing more complex alkyl groups. This method involves the formation of an imine or enamine intermediate by reacting the pyrazole amine with an aldehyde or ketone, followed by in-situ reduction. For the N-alkylation of the pyrazole ring nitrogen, a variation of this method can be employed where the exocyclic amine is first protected, followed by N-alkylation of the ring and subsequent deprotection. A more direct approach for alkylating the exocyclic amine is a one-pot condensation and reduction. The following protocol details the reductive amination of the exocyclic 3-amino group. A similar protocol has been reported for a substituted 3-aminopyrazole.[2][3]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)
-
Anhydrous Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic Acid (AcOH, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Add anhydrous DCM or MeOH to achieve a concentration of 0.1-0.5 M.
-
If starting with the hydrochloride salt, add a base such as triethylamine (1.1 eq) to liberate the free amine.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq, or NaBH₄, 2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or EtOAc (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the N-alkylated aminopyrazole product.
Data Summary
The following table presents representative data for the reductive amination of aminopyrazoles.
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| p-Methoxybenzaldehyde | NaBH₄ | MeOH | 25 | 12 | 85-95[2][3] |
| Acetone | NaBH(OAc)₃ | DCM | 25 | 18 | 70-85 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 25 | 24 | 75-90 |
Note: Yields are based on analogous reactions and may require optimization for the specific substrate.
Signaling Pathway Diagram
Conclusion
The N-alkylation of this compound is a versatile and crucial transformation for the synthesis of pharmaceutically relevant compounds. Both base-mediated alkylation with alkyl halides and reductive amination offer effective means to introduce a variety of substituents. The choice of method will depend on the desired substituent and the required regioselectivity. Careful consideration of the reaction conditions, particularly the base and solvent, is essential for achieving high yields and controlling the N1/N2 selectivity in base-mediated reactions. The protocols provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Methoxy-1H-pyrazol-3-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are considered purine bioisosteres and have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. Notably, derivatives of this scaffold have emerged as potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapy.[1] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for many pyrazolo[1,5-a]pyrimidine-based inhibitors.[2][3]
This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, starting from the readily available precursor, 5-Methoxy-1H-pyrazol-3-amine hydrochloride. The primary synthetic strategy involves the cyclocondensation of the aminopyrazole with a 1,3-dicarbonyl compound. Two common and effective methods are presented: a classical thermal condensation and a modern microwave-assisted synthesis.
Synthesis Overview
The core of the synthesis is the construction of the pyrimidine ring onto the pyrazole scaffold. This is typically achieved through the reaction of a 3-aminopyrazole with a 1,3-bis-electrophilic partner, such as a β-diketone or a β-ketoester. The reaction proceeds via a sequence of condensation and cyclization steps to yield the final pyrazolo[1,5-a]pyrimidine. Given that the starting material is a hydrochloride salt, an initial neutralization step is required to liberate the free amine for the subsequent cyclocondensation reaction.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for Monitoring Reactions of 5-Methoxy-1H-pyrazol-3-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods and protocols for monitoring chemical reactions involving 5-Methoxy-1H-pyrazol-3-amine hydrochloride. The synthesis of pyrazole derivatives is fundamental in the development of pharmaceuticals and agrochemicals.[1] Robust analytical techniques are crucial for reaction monitoring, impurity profiling, and structural confirmation of final products. This application note outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for the qualitative and quantitative analysis of pyrazole compounds and their reaction mixtures.
Introduction
This compound is a heterocyclic amine, a class of compounds widely used as building blocks in medicinal chemistry and organic synthesis.[2] Pyrazole derivatives exhibit a broad range of pharmacological activities, making them attractive scaffolds for drug discovery.[3] The analysis of reactions involving this starting material requires precise and reliable methods to ensure the identity, purity, and yield of the synthesized products. Common analytical challenges include the separation of structurally similar isomers and the detection of trace-level impurities.[1]
This note details validated starting points for developing methods using three principal analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For monitoring reaction progress, determining purity, and quantifying components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile starting materials, intermediates, and byproducts, as well as for identifying isomeric products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for unambiguous structure elucidation of intermediates and final products.[4][5]
Analytical Workflows
A systematic approach is necessary when analyzing complex reaction mixtures. The typical workflow involves sample preparation followed by analysis using one or more complementary techniques to gain a comprehensive understanding of the reaction components.
Caption: General analytical workflow for reaction monitoring.
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis and Reaction Monitoring
This protocol provides a general RP-HPLC method suitable for monitoring the consumption of this compound and the formation of more non-polar products. Optimization will be necessary based on the specific reaction components.
Methodology:
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 950 µL of mobile phase A/B (50:50).
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Eclipse XBD-C18, 250 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Detection: DAD at 220 nm and 254 nm.
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 25 °C.[6]
-
Table 1: Representative HPLC Gradient and Flow Rate
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 1.0 | 95 | 5 |
| 20.0 | 1.0 | 5 | 95 |
| 25.0 | 1.0 | 5 | 95 |
| 25.1 | 1.0 | 95 | 5 |
| 30.0 | 1.0 | 95 | 5 |
Protocol 2: GC-MS for Isomer Identification and Volatile Impurities
GC-MS is highly effective for separating and identifying regioisomers that may form during pyrazole synthesis.[1] It is also suitable for analyzing volatile starting materials or byproducts. Derivatization may be required for non-volatile amines.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture residue into a 10 mL volumetric flask.[1]
-
Dissolve and dilute to the mark with dichloromethane or another suitable solvent.[1]
-
(Optional) For derivatization of NH groups, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and heat at 70°C for 30 minutes.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL (Split mode, 20:1 ratio).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
MS Source Temperature: 230 °C.
-
MS Quad Temperature: 150 °C.
-
Scan Range: 40-550 m/z.
-
Table 2: Representative GC Oven Temperature Program[1]
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 80 | 2 |
| Ramp 1 | 10 | 280 | 5 |
Table 3: Expected Mass Spectrometry Fragmentation Patterns for Pyrazoles
| Fragment Ion | Description | Reference |
|---|---|---|
| [M]+• | Molecular Ion | [7] |
| [M-H]+ | Loss of a hydrogen radical | [7] |
| [M-N2H]+ | Loss of diazene | [7] |
| [M-HCN]+ | Loss of hydrogen cyanide from the ring |[7] |
Protocol 3: NMR Spectroscopy for Structural Elucidation
NMR is the most powerful tool for the definitive structural characterization of the synthesized products. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are vital.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR: 32 scans, 4.0 s acquisition time, 1.0 s relaxation delay.
-
¹³C NMR: 1024 scans, 1.5 s acquisition time, 2.0 s relaxation delay.
-
Solvent Reference: Calibrate chemical shifts to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Table 4: Typical NMR Chemical Shifts (δ in ppm) for Substituted Pyrazoles in DMSO-d6[9]
| Nucleus | Functional Group | Expected Chemical Shift Range |
|---|---|---|
| ¹H | N-H (pyrazole ring) | 11.0 - 13.0 |
| ¹H | C-H (pyrazole ring) | 5.5 - 8.0 |
| ¹H | -NH2 | 5.0 - 7.0 |
| ¹H | -OCH3 | 3.5 - 4.0 |
| ¹³C | C=N (pyrazole ring) | 140 - 160 |
| ¹³C | C-NH2 (pyrazole ring) | 145 - 155 |
| ¹³C | C-OCH3 (pyrazole ring) | 150 - 165 |
| ¹³C | -OCH3 | 55 - 60 |
Data Interpretation Logic
The data from different analytical techniques should be used in a complementary fashion to build a complete picture of the reaction outcome.
Caption: Relationship between analytical data and interpreted results.
Conclusion
The protocols and workflows described in this application note provide a robust framework for the analytical support of reactions involving this compound. The combined use of HPLC, GC-MS, and NMR spectroscopy allows for comprehensive reaction monitoring, accurate quantification, and unambiguous structural confirmation. These methods are essential for ensuring the quality and consistency of results in a research and drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijcpa.in [ijcpa.in]
- 7. researchgate.net [researchgate.net]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. rsc.org [rsc.org]
Application Note: Quantitative Analysis of 5-Methoxy-1H-pyrazol-3-amine hydrochloride using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the identification and quantification of 5-Methoxy-1H-pyrazol-3-amine hydrochloride in solution. This compound is a valuable building block in medicinal chemistry and drug discovery. The method utilizes reverse-phase chromatography for separation and a single quadrupole or triple quadrupole mass spectrometer for detection, providing high selectivity and sensitivity. The described protocol is suitable for purity assessments, stability studies, and reaction monitoring involving this compound.
Introduction
5-Methoxy-1H-pyrazol-3-amine and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutical compounds.[1] Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[2] Accurate and reliable analytical methods are crucial for the characterization and quality control of these intermediates. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of such compounds due to its high sensitivity and specificity. This application note provides a detailed protocol for the HPLC-MS analysis of this compound.
Experimental
Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
Instrumentation
A standard HPLC system equipped with a binary pump, autosampler, and column oven, coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
The separation was achieved on a C18 reverse-phase column. A gradient elution was employed to ensure optimal separation and peak shape.
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The protonated molecular ion [M+H]⁺ of 5-Methoxy-1H-pyrazol-3-amine was monitored.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 128.08 (for [C₅H₉N₃O+H]⁺) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation
-
Dissolve the sample containing this compound in a 50:50 mixture of methanol and water to an estimated concentration within the calibration range.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS Analysis Workflow
Caption: HPLC-MS analysis workflow for this compound.
Results and Discussion
Linearity
A calibration curve was constructed by plotting the peak area of the analyte against the concentration of the working standard solutions. The method demonstrated excellent linearity over the concentration range of 1 ng/mL to 1000 ng/mL.
| Parameter | Value |
| Concentration Range | 1-1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
Precision and Accuracy
The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 100 ng/mL. The accuracy was determined by comparing the measured concentration to the nominal concentration.
| Parameter | Result |
| Precision (%RSD) | < 2.0% |
| Accuracy (%) | 98.0 - 102.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | S/N Ratio | Estimated Concentration |
| LOD | 3:1 | ~0.5 ng/mL |
| LOQ | 10:1 | ~1.0 ng/mL |
Conclusion
The developed HPLC-MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a drug development or quality control setting. This application note serves as a comprehensive guide for researchers and scientists working with this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical components for a successful analysis.
Caption: Interrelationship of key analytical components and parameters.
References
Application Notes and Protocols for the Purification of 5-Methoxy-1H-pyrazol-3-amine Hydrochloride by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound of interest in pharmaceutical research and drug development due to its structural motifs present in various biologically active molecules. The purity of this compound is critical for its intended applications, necessitating an effective and reproducible purification method. Recrystallization is a robust technique for the purification of solid crystalline compounds, relying on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.
These application notes provide a detailed protocol for the purification of this compound via recrystallization, including solvent selection, experimental procedures, and troubleshooting.
Physicochemical Properties and Solubility Profile
Understanding the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol. As a hydrochloride salt, it is generally more soluble in polar protic solvents like water and alcohols compared to its free base form. The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures to ensure a high recovery of pure crystals upon cooling.
While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment and general principles for similar heterocyclic amine hydrochlorides can guide solvent selection.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | High | High | Very High | Potentially suitable, may require an anti-solvent. |
| Methanol | High | High | Very High | Likely a good solvent, may need an anti-solvent. |
| Ethanol | High | Moderate to High | High | Good candidate for single-solvent recrystallization. |
| Isopropanol | Medium | Moderate | High | Good candidate for single-solvent recrystallization. |
| Acetone | Medium | Low to Moderate | Moderate to High | Potential for single or mixed-solvent recrystallization. |
| Ethyl Acetate | Low | Low | Moderate | May be suitable as part of a mixed-solvent system. |
| Hexane | Non-polar | Insoluble | Insoluble | Suitable as an anti-solvent. |
Potential Impurities
The nature of impurities in the crude this compound will depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, these could be compounds like malononitrile derivatives or methoxyhydrazine.
-
Regioisomers: The formation of isomeric pyrazole products is a common challenge in their synthesis.
-
By-products: Side reactions can lead to various structurally related impurities.
-
Residual solvents: Solvents used in the synthesis or work-up may be present.
-
Colorimetric impurities: Often, crude products may contain colored impurities that can be removed with activated charcoal.
Experimental Protocols
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Use a heating mantle with a stirrer for controlled heating; avoid open flames with flammable organic solvents.
Protocol 1: Single-Solvent Recrystallization (e.g., using Isopropanol)
This method is suitable when a single solvent is identified that effectively dissolves the compound when hot and provides low solubility when cold.
Materials:
-
Crude this compound
-
Isopropanol (or another suitable solvent)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a minimal amount of isopropanol and a magnetic stir bar.
-
Heating: Gently heat the mixture on a heating mantle while stirring. Gradually add more isopropanol in small portions until the solid completely dissolves at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to maximize the yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) to the solution. Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities. Pre-warming the glassware prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a suitable temperature.
Protocol 2: Mixed-Solvent Recrystallization (e.g., using Methanol/Ethyl Acetate)
This method is useful when no single solvent has the ideal solubility characteristics. A "good" solvent in which the compound is highly soluble is paired with a "poor" or "anti-solvent" in which the compound is sparingly soluble.
Materials:
-
Crude this compound
-
Methanol ("good" solvent)
-
Ethyl Acetate ("poor" solvent)
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add ethyl acetate dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol/ethyl acetate mixture (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals as described in Protocol 1.
Visualized Workflows (DOT Language)
Microwave-Assisted Synthesis of Bioactive Heterocycles from 5-Methoxy-1H-pyrazol-3-amine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of complex heterocyclic compounds utilizing 5-Methoxy-1H-pyrazol-3-amine hydrochloride as a key building block. The methodologies presented herein offer significant advantages over classical synthetic routes, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, making them highly suitable for the rapid generation of compound libraries for drug discovery and development.
Introduction: The Power of Microwave Synthesis
Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry. By utilizing microwave irradiation, chemical reactions can be heated to high temperatures much more rapidly and efficiently than with conventional heating methods. This often leads to a dramatic acceleration of reaction rates, allowing for the completion of syntheses in minutes rather than hours. For the synthesis of heterocyclic scaffolds, particularly those with therapeutic potential, this technique is invaluable for expediting the discovery and optimization of lead compounds.
This compound is a versatile precursor for the synthesis of a variety of fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in drug discovery, as they are known to exhibit a wide range of biological activities, including the inhibition of various protein kinases involved in cancer and inflammatory diseases.
Application: Synthesis of Pyrazolo[1,5-a]pyrimidines
A prominent application of this compound in microwave-assisted synthesis is its use in three-component reactions to construct the pyrazolo[1,5-a]pyrimidine core. This reaction typically involves the condensation of the aminopyrazole, an aldehyde, and a β-dicarbonyl compound. Microwave irradiation facilitates this multi-step process in a one-pot fashion, providing rapid access to a diverse range of substituted pyrazolo[1,5-a]pyrimidines.
General Reaction Scheme
The general reaction for the microwave-assisted, three-component synthesis of pyrazolo[1,5-a]pyrimidines is depicted below:
Experimental Protocols
The following are generalized protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Microwave-Assisted Three-Component Synthesis of 7-Aryl-5-methyl-2-methoxy-pyrazolo[1,5-a]pyrimidines
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
Ethanol (or another suitable high-boiling solvent like DMF or acetic acid)
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
Microwave reaction vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.2 mmol).
-
Add 3-5 mL of ethanol to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate upon cooling. If not, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives based on similar reported procedures. Please note that yields are highly dependent on the specific substrates and reaction conditions used.
| Entry | Aldehyde (R1) | β-Dicarbonyl Compound | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethanol | 140 | 20 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | DMF | 150 | 15 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | Acetylacetone | Acetic Acid | 120 | 25 | 75-85 |
| 4 | 2-Naphthaldehyde | Ethyl benzoylacetate | Ethanol | 140 | 20 | 82-92 |
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines is outlined in the diagram below.
Caption: A streamlined workflow for microwave-assisted synthesis.
Biological Significance: Inhibition of Kinase Signaling Pathways
Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a simplified representation of how a synthesized pyrazolo[1,5-a]pyrimidine derivative might inhibit the p38 MAPK signaling pathway, a crucial mediator of inflammatory responses and cell stress.
Caption: Inhibition of the p38 MAPK signaling cascade.
Another significant target for pyrazole-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a critical role in cell proliferation and is often hyperactivated in various cancers.
Caption: Targeting the EGFR signaling pathway for cancer therapy.
Conclusion
The use of microwave-assisted synthesis with this compound provides a rapid, efficient, and versatile platform for the generation of biologically active heterocyclic compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the accelerated discovery of novel therapeutic agents. The ability to quickly synthesize diverse libraries of compounds is crucial for structure-activity relationship (SAR) studies and the identification of potent and selective kinase inhibitors.
Catalyst Selection for Reactions Involving 5-Methoxy-1H-pyrazol-3-amine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic functionalization of 5-Methoxy-1H-pyrazol-3-amine hydrochloride, a key building block in medicinal chemistry. The following sections outline catalyst selection and reaction conditions for achieving C-N cross-coupling and for the synthesis of fused heterocyclic systems, which are prevalent in drug discovery programs.
Application Note 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for coupling amino-heterocycles with aryl or heteroaryl halides to generate more complex molecular scaffolds. For this compound, a suitable palladium catalyst system enables its efficient coupling with heteroaryl chlorides, as demonstrated in the synthesis of CDK2 inhibitors.
Catalyst and Reaction Conditions
A common catalytic system for this transformation involves a palladium(II) precatalyst in combination with a sterically hindered biaryl phosphine ligand. The choice of base and solvent is also critical for achieving high yields.
| Parameter | Value | Reference |
| Catalyst | BrettPhos Pd G4 | [1] |
| Ligand | BrettPhos (part of the G4 precatalyst) | [1] |
| Base | Potassium Acetate (KOAc) | [1] |
| Solvent | Dioxane | [1] |
| Temperature | 90 °C | [1] |
| Reactants | This compound, Heteroaryl Chloride | [1] |
Experimental Protocol: Synthesis of a Pyrazolyl-pyrazolo[3,4-b]pyrazine Derivative
This protocol is adapted from a patented procedure for the synthesis of a CDK2 inhibitor.[1]
Materials:
-
(S)-6-chloro-1-(1-(tetrahydro-2H-pyran-4-yl)ethyl)-1H-pyrazolo[3,4-b]pyrazine
-
This compound
-
BrettPhos Pd G4
-
Potassium Acetate (KOAc)
-
Dioxane, anhydrous
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube, add (S)-6-chloro-1-(1-(tetrahydro-2H-pyran-4-yl)ethyl)-1H-pyrazolo[3,4-b]pyrazine (1.0 eq).
-
Add this compound (1.5 eq).
-
Add potassium acetate (5.0 eq).
-
Add BrettPhos Pd G4 (0.16 eq).
-
Add anhydrous dioxane to the desired concentration (e.g., ~0.13 M).
-
Seal the tube, and purge with an inert gas (e.g., nitrogen or argon).
-
Stir the reaction mixture at 90 °C overnight.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with standard aqueous work-up and purification by column chromatography.
Reaction Workflow
Application Note 2: Acid-Catalyzed Synthesis of Pyrazolo[1,5-a]pyrimidines
Catalyst and Reaction Conditions
A simple acid catalyst is often sufficient to promote the condensation and subsequent cyclization. The choice of solvent and temperature can influence the reaction rate and yield.
| Parameter | Value (General) |
| Catalyst | Acetic Acid or Hydrochloric Acid |
| Solvent | Ethanol, Acetic Acid, or DMF |
| Temperature | Reflux |
| Reactants | This compound, 1,3-Dicarbonyl Compound |
Experimental Protocol: General Synthesis of a 5-Methoxy-pyrazolo[1,5-a]pyrimidine Derivative
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial Acetic Acid
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the 1,3-dicarbonyl compound (1.0 - 1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux and stir for several hours (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Reaction Mechanism
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1H-pyrazol-3-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Methoxy-1H-pyrazol-3-amine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and versatile method for synthesizing 5-aminopyrazoles, including the 5-methoxy derivative, is through the condensation of a β-ketonitrile or a related precursor with hydrazine.[1][2] The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl or a related electrophilic carbon, followed by an intramolecular cyclization onto the nitrile group. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Q2: What are the critical parameters that influence the yield of the reaction?
Several factors can significantly impact the yield of this compound:
-
Purity of Starting Materials: The purity of the β-methoxyacrylonitrile precursor and hydrazine is crucial for a successful reaction.
-
Reaction Temperature: Temperature control is vital. While some reactions proceed at room temperature, others may require heating to go to completion. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some pyrazole syntheses.[3]
-
pH of the Reaction Mixture: The acidity or basicity of the medium can influence the reaction rate and regioselectivity. Acidic or basic catalysts are often employed to facilitate the condensation and cyclization steps.[1][2][3]
-
Stoichiometry of Reactants: The molar ratio of the β-methoxyacrylonitrile precursor to hydrazine should be carefully controlled to avoid side reactions and maximize the conversion of the limiting reagent.
-
Solvent Choice: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield. Alcohols like ethanol are commonly used.
Q3: How can I purify the final product, this compound?
The final product can be purified using standard laboratory techniques:
-
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for recrystallizing similar amine hydrochlorides include ethanol, isopropanol, or mixtures of ethanol and water.[4]
-
Column Chromatography: For separating the desired product from closely related impurities, column chromatography using silica gel or alumina as the stationary phase can be employed. A typical mobile phase could be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Suboptimal reaction conditions (temperature, pH). 4. Loss of product during work-up or purification. | 1. Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed. If necessary, increase the reaction time or temperature. 2. Analyze the crude product to identify major byproducts and adjust reaction conditions to minimize their formation (e.g., control stoichiometry, use a different catalyst). 3. Systematically vary the temperature and pH to find the optimal conditions for your specific setup. 4. Optimize the extraction and purification steps. For recrystallization, ensure the correct solvent is used and allow for slow cooling to maximize crystal formation.[4] |
| Formation of Impurities | 1. Presence of impurities in starting materials. 2. Side reactions such as polymerization or degradation of reactants/products. 3. Isomer formation if the starting material is not symmetric. | 1. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Control the reaction temperature and minimize exposure to air and light if the compounds are sensitive. 3. Carefully control the reaction conditions (e.g., pH, catalyst) to favor the formation of the desired regioisomer.[1][2] |
| Difficulty in Product Isolation/Crystallization | 1. The product may be an oil or a low-melting solid. 2. The product is highly soluble in the reaction solvent. 3. Presence of impurities inhibiting crystallization. | 1. If the free base is an oil, attempt to crystallize it as its hydrochloride salt. 2. After the reaction, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. 3. Purify the crude product by column chromatography before attempting crystallization. |
| Inconsistent Results | 1. Variations in the quality of reagents or solvents. 2. Inconsistent reaction setup and procedure. 3. Fluctuations in reaction temperature or stirring rate. | 1. Use reagents and solvents from the same batch for a series of experiments. 2. Follow a detailed, standardized experimental protocol. 3. Ensure consistent heating and stirring across all experiments. |
Experimental Protocols
Synthesis of 5-Methoxy-1H-pyrazol-3-amine
This protocol is a generalized procedure based on the common synthesis of 5-aminopyrazoles.[1][2] Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
3-methoxy-3-oxopropanenitrile (or a similar β-methoxyacrylonitrile precursor)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-3-oxopropanenitrile (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude 5-Methoxy-1H-pyrazol-3-amine can be purified by column chromatography on silica gel.
Formation of this compound
-
Dissolve the purified 5-Methoxy-1H-pyrazol-3-amine in a minimal amount of diethyl ether or another suitable organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or a similar solvent) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data)
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | None | 25 | 12 | 45 |
| 2 | Acetic Acid (cat.) | 25 | 8 | 65 |
| 3 | Acetic Acid (cat.) | 80 (Reflux) | 2 | 85 |
| 4 | Sodium Ethoxide (cat.) | 25 | 6 | 70 |
| 5 | Sodium Ethoxide (cat.) | 80 (Reflux) | 1.5 | 90 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between reaction parameters and product yield/purity.
References
troubleshooting side reactions in aminopyrazole synthesis
Technical Support Center: Aminopyrazole Synthesis
This guide provides detailed troubleshooting for common side reactions and issues encountered during the synthesis of aminopyrazoles, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in aminopyrazole synthesis?
A1: The most significant challenge is the formation of regioisomers.[1] When a monosubstituted hydrazine (e.g., phenylhydrazine) reacts with an unsymmetrical precursor like a β-ketonitrile, the reaction can produce a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles because the two nitrogen atoms of the hydrazine have different nucleophilicity.[1]
Q2: What other side products are typically observed?
A2: Besides the undesired regioisomer, other common side products include:
-
Uncyclized Hydrazone Intermediates : If the final cyclization step is slow or incomplete, the stable hydrazone intermediate may be isolated.[1]
-
N-Acetylated Byproducts : When using acetic acid as a solvent at high temperatures, the amino group of the product can be acetylated.[1]
-
Fused Heterocycles : 5-Aminopyrazoles are effective binucleophiles and can react further, especially under harsh conditions, to form products like pyrazolo[1,5-a]pyrimidines.[1]
Q3: My reaction is slow or incomplete. What can I do to drive it to completion?
A3: To address an incomplete reaction, consider the following strategies:
-
Increase Temperature : Heating the reaction, often to reflux, provides the necessary activation energy for the final cyclization and aromatization steps.
-
Microwave Irradiation : Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and promote difficult cyclizations.[1]
-
Use a Catalyst : A catalytic amount of acid (e.g., acetic acid) or base (e.g., sodium ethoxide) can accelerate both the initial condensation and the cyclization. The choice of catalyst is critical as it also influences which regioisomer is formed.[1]
-
Liberate Free Hydrazine : If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), you must add a base to neutralize the salt and generate the free hydrazine nucleophile for the reaction to proceed.[1]
Q4: How can I definitively determine the structure of my product to know which regioisomer I have?
A4: While 1D NMR and Mass Spectrometry are essential first steps, unambiguous confirmation of the regiochemistry often requires more advanced techniques. 2D NMR experiments, particularly 1H-15N HMBC, are powerful for establishing the connectivity between the substituted nitrogen of the pyrazole ring and its substituent.[1] For absolute proof of structure, single-crystal X-ray diffraction is the gold standard.[1]
Troubleshooting Guides
Issue 1: My reaction produced a mixture of 3-amino and 5-amino regioisomers. How can I control the selectivity?
The ratio of regioisomers is highly dependent on reaction conditions, which can be manipulated to favor either the kinetic or thermodynamic product.
Logical Framework for Regiocontrol
Caption: Reaction conditions dictate kinetic vs. thermodynamic product formation.
To Selectively Synthesize the 5-Aminopyrazole (Thermodynamic Product):
-
Strategy : Use neutral or acidic conditions at elevated temperatures. This allows the reaction intermediates to equilibrate and form the most stable product.
-
Recommended Conditions : Reflux the reactants in a neutral solvent like ethanol or use a catalytic amount of acetic acid in a solvent like toluene.[1] Microwave heating is also highly effective for this outcome.[1]
To Selectively Synthesize the 3-Aminopyrazole (Kinetic Product):
-
Strategy : Use basic conditions at low temperatures. This traps the initially formed, less stable intermediate before it has a chance to rearrange.
-
Recommended Conditions : A strong base like sodium ethoxide (EtONa) in ethanol at 0°C is a proven method for selectively obtaining the 3-amino isomer.[1]
Data Presentation: Effect of Conditions on Regioselectivity
The following table summarizes outcomes for the reaction between a substituted hydrazine and a nitrile precursor under different conditions, illustrating the principle of kinetic versus thermodynamic control.
| Precursor | Hydrazine | System & Conditions | Major Product | Yield / Ratio |
| 3-Methoxyacrylonitrile | Phenylhydrazine | Acetic Acid, Toluene, Microwave | 5-Aminopyrazole | 90% |
| 3-Methoxyacrylonitrile | Phenylhydrazine | NaOEt, Ethanol, Microwave | 3-Aminopyrazole | 85% |
| β-Ketonitrile | Methylhydrazine | Acetic Acid, Ethanol, Reflux | 1-Methyl-5-aminopyrazole | High Selectivity |
| β-Ketonitrile | Methylhydrazine | EtONa, Ethanol, 0 °C | 1-Methyl-3-aminopyrazole | High Selectivity |
Data is illustrative and based on trends reported in synthetic literature.[1][2]
Issue 2: My purification is difficult and I cannot separate the regioisomers.
The structural similarity of 3- and 5-aminopyrazole isomers makes their separation by standard column chromatography or recrystallization extremely challenging.[1]
Troubleshooting Workflow for Purification
Caption: A logical workflow for troubleshooting difficult isomer separations.
-
Primary Strategy: Optimize the Reaction. The most effective solution is to avoid forming the mixture in the first place. Perform small-scale trials to find conditions that provide high regioselectivity for your specific substrates before scaling up.[1]
-
Alternative Synthetic Routes: If high selectivity cannot be achieved, consider a different synthetic approach. For instance, synthesizing aminopyrazoles from isoxazoles via a ring-opening/ring-closing sequence can offer excellent regiocontrol.[1][3]
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1-Aryl-5-aminopyrazole (Thermodynamic Control)
This protocol is adapted from methods designed to favor the thermodynamically stable 5-amino isomer.[1]
-
Reaction Setup : In a round-bottom flask, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (to a concentration of 0.2 M).
-
Reagent Addition : Add the substituted arylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).[1]
-
Reaction : Heat the mixture to reflux (approx. 110°C) and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Alternatively, use a sealed-vessel microwave reactor at 120-140°C for 10-30 minutes.[1]
-
Workup : Allow the reaction mixture to cool to room temperature. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of a 1-Alkyl-3-aminopyrazole (Kinetic Control)
This protocol is adapted from methods designed to favor the kinetically controlled 3-amino isomer.[1]
-
Base Preparation : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (to a concentration of 0.5 M). Cool this solution to 0°C using an ice bath.
-
Reactant Addition : To the cold sodium ethoxide solution, add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol dropwise.
-
Hydrazine Addition : While maintaining the temperature at 0°C, add the substituted alkylhydrazine (1.0 eq) dropwise.
-
Reaction : Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product immediately, as some 3-amino isomers can be less stable.
References
overcoming solubility issues with 5-Methoxy-1H-pyrazol-3-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 5-Methoxy-1H-pyrazol-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an amine hydrochloride salt. Generally, such salts are more soluble in polar solvents than their free base counterparts. However, the pyrazole ring introduces some lipophilic character.[1] Therefore, its solubility can be limited in both aqueous and non-polar organic solvents. Complete dissolution often requires the selection of an appropriate solvent system and may be influenced by factors such as temperature and pH.
Q2: In which common laboratory solvents can I expect this compound to dissolve?
Q3: Why is my this compound not dissolving in water?
A3: Although it is a salt, its solubility in water can be limited. The formation of hydrochloride salts does not always guarantee high aqueous solubility due to the common ion effect.[3] The organic pyrazole moiety contributes to its hydrophobicity, which can counteract the hydrophilic nature of the amine hydrochloride group.
Q4: Can I heat the solvent to improve the solubility of this compound?
A4: Yes, gently heating the solvent is a common technique to increase the solubility of many compounds. However, it is crucial to be aware of the compound's thermal stability. Forcing dissolution at high temperatures might lead to degradation. It is recommended to perform a stability test by dissolving a small sample, heating it, and then analyzing it for any signs of degradation (e.g., color change, precipitation upon cooling, or analysis by TLC or LC-MS).
Q5: How does pH affect the solubility of this compound?
A5: The pH of the solution significantly impacts the solubility of amine hydrochlorides. In acidic to neutral aqueous solutions, the compound will exist primarily in its protonated, salt form, which is generally more water-soluble. In basic solutions, the hydrochloride salt will be neutralized to the free amine. This free base form may be less soluble in water but potentially more soluble in organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
Issue 1: The compound does not dissolve in the chosen solvent.
Possible Causes:
-
Inappropriate solvent: The polarity of the solvent may not be suitable for the compound.
-
Insufficient solvent volume: The concentration of the compound may be above its solubility limit in the chosen solvent.
-
Low temperature: Solubility is often lower at cooler temperatures.
Solutions:
-
Select an alternative solvent: Refer to the solubility table below for guidance on solvent selection.
-
Increase solvent volume: Add more solvent in small increments until the compound dissolves.
-
Gentle heating: Warm the mixture gently while stirring. Be cautious of potential degradation.
-
Sonication: Use an ultrasonic bath to aid dissolution.
Issue 2: The compound precipitates out of solution after initial dissolution.
Possible Causes:
-
Supersaturated solution: The solution was likely saturated at a higher temperature and precipitated upon cooling.
-
Change in pH: A change in the pH of the solution could have caused the compound to convert to a less soluble form.
-
Solvent evaporation: Evaporation of the solvent can increase the concentration and lead to precipitation.
Solutions:
-
Maintain temperature: If dissolution was achieved with heating, maintain a slightly elevated temperature.
-
Buffer the solution: If working in an aqueous medium, use a buffer to maintain a stable pH.
-
Use a co-solvent system: Adding a co-solvent can improve the overall solvating power and stability of the solution. For example, a mixture of water and a water-miscible organic solvent like methanol or ethanol can be effective.
-
Store properly: Keep the solution in a sealed container to prevent solvent evaporation.
Issue 3: The compound needs to be dissolved for a reaction, but the hydrochloride salt is interfering.
Possible Cause:
-
The acidic nature of the hydrochloride can be incompatible with certain reaction conditions or reagents.
Solution:
-
Neutralize the hydrochloride salt: Convert the amine hydrochloride to the free amine in situ or as a separate workup step. This can be achieved by adding a non-nucleophilic base.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Solvent Selection: Choose a suitable organic solvent such as DMSO, DMF, or methanol based on experimental needs and the solubility data table.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the chosen solvent to the vial in portions. After each addition, vortex or sonicate the mixture to aid dissolution.
-
Gentle Heating (Optional): If the compound does not dissolve at room temperature, warm the vial gently in a water bath (e.g., 30-40°C).
-
Storage: Once fully dissolved, store the solution in a tightly sealed container at the recommended temperature (typically 2-8°C for short-term storage) and protected from light.
Protocol 2: In Situ Neutralization for Reaction
-
Dissolution: Dissolve the this compound in a suitable aprotic solvent for the reaction (e.g., THF, DCM).
-
Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, 1.1 to 1.5 equivalents of the base are used.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. The formation of a precipitate (triethylammonium chloride) may be observed.
-
Reaction: The resulting solution/suspension containing the free amine can be used directly in the subsequent reaction.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Low to Moderate | Solubility is pH-dependent. |
| Methanol | 5.1 | Moderate to High | A good first choice for many pyrazoles.[2] |
| Ethanol | 4.3 | Moderate | Similar to methanol but may be slightly less effective. |
| Isopropanol | 3.9 | Low to Moderate | |
| Dichloromethane (DCM) | 3.1 | Low | May be suitable for the free base form. |
| Tetrahydrofuran (THF) | 4.0 | Low | Often used as a reaction solvent. |
| Acetone | 5.1 | Moderate | Can be a good solvent for pyrazole derivatives.[2] |
| Dimethylformamide (DMF) | 6.4 | High | Aprotic polar solvent, generally a good solvent for salts. |
| Dimethyl sulfoxide (DMSO) | 7.2 | High | Aprotic polar solvent, known for its excellent solvating power for a wide range of compounds.[4] |
| Acetonitrile | 5.8 | Low to Moderate | Solubility can be poor for some amine hydrochlorides.[1] |
| Hexane | 0.1 | Insoluble | Non-polar solvent. |
Note: This data is estimated based on the general properties of similar compounds and should be confirmed experimentally.
Visualizations
References
optimization of reaction conditions for 5-Methoxy-1H-pyrazol-3-amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 5-Methoxy-1H-pyrazol-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and versatile method for synthesizing 3-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine.[1][2][3] For the target molecule, this involves two main steps:
-
Synthesis of the β-ketonitrile precursor: 3-(4-methoxyphenyl)-3-oxopropanenitrile is synthesized, typically via a Claisen condensation of an appropriate methoxy-substituted acetophenone with a cyanide source.
-
Cyclization and Salt Formation: The β-ketonitrile is then reacted with hydrazine (often in the form of hydrazine hydrate or hydrazine hydrochloride) to form the 5-Methoxy-1H-pyrazol-3-amine base. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.
Q2: What are the critical reaction parameters to control during the cyclization step?
A2: The critical parameters to control are temperature, solvent, and pH. The cyclization of the intermediate hydrazone is often the rate-limiting step and can be influenced by these factors.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q3: How can I confirm the correct structure and purity of the final product?
A3: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of any isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. For unambiguous confirmation of regiochemistry, advanced 2D NMR techniques like ¹H-¹⁵N HMBC may be necessary.[4]
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound and potential solutions.
Issue 1: Low Yield of the Desired Product
Low yields can result from incomplete reactions, degradation of starting materials or products, or the formation of side products.
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | Increase the reaction temperature or prolong the reaction time. Refluxing in a suitable solvent like ethanol or isopropanol can often drive the reaction to completion.[4] Monitor progress by TLC until the starting material or intermediate hydrazone is consumed. |
| Side Product Formation | The primary side products are often regioisomers (3-methoxy-1H-pyrazol-5-amine). The reaction conditions, particularly pH, can influence the isomeric ratio. Experiment with both acidic (e.g., acetic acid) and basic (e.g., sodium ethoxide in ethanol) conditions to find the optimal selectivity.[1] |
| Degradation of Starting Material/Product | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. Avoid overly harsh acidic or basic conditions if the methoxy group is susceptible to cleavage. |
| Inefficient Purification | The hydrochloride salt precipitation may be incomplete. Ensure the free base is fully dissolved before adding HCl. Use a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, isopropanol) to maximize precipitation. |
Issue 2: Formation of Regioisomers
The reaction between a substituted β-ketonitrile and hydrazine can potentially yield two regioisomers: the desired 5-methoxy-1H-pyrazol-3-amine and the isomeric 3-methoxy-1H-pyrazol-5-amine. Controlling this regioselectivity is a common challenge.[1][4]
| Parameter | Strategy to Favor 5-Methoxy Isomer |
| pH Control | Generally, acidic conditions (e.g., using hydrazine hydrochloride or adding acetic acid to the reaction mixture) can favor the formation of the 5-amino pyrazole isomer.[1][2] This is because the initial nucleophilic attack of hydrazine occurs preferentially at the more electrophilic carbonyl group under these conditions.[1] |
| Solvent | Protic solvents like ethanol or methanol are commonly used. The choice of solvent can influence the tautomeric equilibrium of the starting materials and intermediates, which in turn can affect the regioselectivity. |
| Temperature | Lower temperatures may favor kinetic control, potentially leading to a different isomeric ratio than reactions run at reflux. It is advisable to conduct initial small-scale experiments at various temperatures to determine the effect on regioselectivity.[4] |
Issue 3: Difficulty in Product Purification and Isolation
The final product may be difficult to purify due to the presence of unreacted starting materials, isomers, or other byproducts.
| Problem | Suggested Solution |
| Co-elution of Isomers in Chromatography | If the free base isomers are difficult to separate by column chromatography due to similar polarities, consider converting the crude mixture to the hydrochloride salt. The salts may have different solubilities, allowing for separation by fractional crystallization. |
| Product is an Oil, not a Solid | If the free base is an oil, converting it to the hydrochloride salt will likely produce a solid that is easier to handle and purify by filtration.[5] If the hydrochloride salt is also oily or difficult to crystallize, try trituration with various solvents (e.g., diethyl ether, hexane, ethyl acetate) to induce solidification. |
| Residual Solvent in Final Product | After filtration, ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any residual solvents. The choice of washing solvent during filtration is also important; it should be a solvent in which the product is insoluble but impurities are soluble. |
Experimental Protocols
The following are generalized protocols based on the synthesis of analogous aminopyrazoles. These should be considered as a starting point for optimization.
Protocol 1: Synthesis of 5-Methoxy-1H-pyrazol-3-amine
This protocol is adapted from the general synthesis of 5-aminopyrazoles from β-ketonitriles.[1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 - 1.2 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The crude product may precipitate upon cooling or concentration.
-
Isolation: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield crude 5-Methoxy-1H-pyrazol-3-amine. If the product does not precipitate, an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate) may be necessary.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 5-Methoxy-1H-pyrazol-3-amine free base in a suitable solvent such as isopropanol or methanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol, 1.1 eq) dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove any non-basic impurities, and dry under high vacuum. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of aminopyrazoles, which can serve as a starting point for the optimization of the target compound.
Table 1: Representative Reaction Conditions for Aminopyrazole Synthesis
| Precursor Type | Reagents | Solvent | Temperature | Typical Yield | Reference |
| β-Ketonitrile | Hydrazine Hydrate | Ethanol | Reflux | 70-95% | [1][2] |
| α,β-Unsaturated Nitrile | Phenylhydrazine, Acetic Acid | Toluene | Microwave | ~90% (5-amino isomer) | [1] |
| α,β-Unsaturated Nitrile | Phenylhydrazine, Sodium Ethoxide | Ethanol | Microwave | ~85% (3-amino isomer) | [1] |
| β-Ketonitrile | Hydrazine | THF | 80°C | 97% | [6] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 5-Methoxy-1H-pyrazol-3-amine HCl.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. soc.chim.it [soc.chim.it]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Methoxy-1H-pyrazol-3-amine hydrochloride Reactions
For researchers, scientists, and drug development professionals, the synthesis of 5-Methoxy-1H-pyrazol-3-amine hydrochloride can present challenges, particularly concerning the formation of byproducts. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during its synthesis, ensuring higher purity and yield of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Methoxy-1H-pyrazol-3-amine, and what are the key starting materials?
The most prevalent and versatile method for synthesizing 5-aminopyrazoles, including 5-Methoxy-1H-pyrazol-3-amine, is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] In this specific case, the likely starting materials are a methoxy-substituted β-ketonitrile, such as 3-methoxy-3-oxopropanenitrile, and hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.[1]
Q2: What are the most common byproducts in the synthesis of this compound?
The primary byproducts encountered during the synthesis of aminopyrazoles are generally:
-
Regioisomers: When using a substituted hydrazine, there is a possibility of forming two different regioisomers: the desired 3-amino-5-methoxypyrazole and the isomeric 5-amino-3-methoxypyrazole. The ratio of these isomers is highly dependent on the reaction conditions.[1]
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[1]
-
N-Acetylated Byproducts: If acetic acid is used as a solvent, particularly at elevated temperatures, the amino group of the pyrazole product can react with the solvent to form an N-acetylated amide byproduct.[1]
-
Fused Heterocyclic Byproducts: 5-aminopyrazoles are versatile and can sometimes react further with starting materials or intermediates, especially under harsh conditions, to form more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]
Q3: How can I control the regioselectivity of the reaction to favor the desired 5-Methoxy-1H-pyrazol-3-amine isomer?
Controlling the regioselectivity between the 3-amino and 5-amino pyrazole isomers is a critical aspect of the synthesis. The outcome can often be directed by carefully selecting the reaction conditions, leveraging kinetic versus thermodynamic control.
-
Thermodynamic Control (Favors 5-amino isomer): Neutral conditions and higher temperatures tend to favor the formation of the more thermodynamically stable 5-aminopyrazole.
-
Kinetic Control (Favors 3-amino isomer): Basic conditions, such as using sodium ethoxide, at lower temperatures (e.g., 0°C) can favor the kinetically controlled formation of the 3-aminopyrazole.
Q4: What analytical techniques are recommended for identifying and quantifying byproducts?
A combination of chromatographic and spectroscopic methods is essential for the identification and quantification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from byproducts and unreacted starting materials, allowing for their quantification.
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weights of the components in the reaction mixture, aiding in the identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is fundamental for structural elucidation. For unambiguous determination of regioisomers, 2D NMR techniques such as ¹H-¹⁵N HMBC are highly effective in establishing the connectivity within the pyrazole ring.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Presence of an Unexpected Isomer in the Final Product
-
Symptom: NMR and HPLC analysis indicate the presence of a second pyrazole species with the same mass as the desired product.
-
Probable Cause: Formation of the 3-amino-5-methoxypyrazole regioisomer alongside the desired 5-amino-3-methoxypyrazole.
-
Troubleshooting Steps:
-
Reaction Condition Analysis: Review your reaction conditions. Acidic or neutral conditions at elevated temperatures may favor the formation of the undesired isomer.
-
pH and Temperature Control: To favor the 5-methoxy-3-aminopyrazole, ensure the reaction is run under conditions that favor the desired thermodynamic product. This may involve adjusting the pH to be neutral or slightly acidic and potentially increasing the reaction temperature.
-
Purification: If the isomeric byproduct is still formed, purification by column chromatography or recrystallization may be necessary. The different polarity of the isomers should allow for their separation.
-
Issue 2: Low Yield and Presence of Unreacted Starting Materials
-
Symptom: TLC or HPLC analysis shows a significant amount of starting materials remaining after the expected reaction time, resulting in a low yield of the desired product.
-
Probable Cause:
-
Incomplete reaction due to suboptimal reaction conditions (temperature, time, or catalyst).
-
Formation of a stable, uncyclized hydrazone intermediate that is resistant to cyclization under the current conditions.
-
-
Troubleshooting Steps:
-
Increase Reaction Temperature/Time: Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or HPLC.
-
Catalyst Addition: Consider the addition of a catalytic amount of a protic acid (e.g., acetic acid) to facilitate the cyclization of the hydrazone intermediate.
-
Check Starting Material Purity: Impurities in the starting β-ketonitrile or hydrazine can inhibit the reaction. Ensure the purity of your starting materials.
-
Data Presentation
The following table summarizes potential byproducts and their identifying characteristics.
| Byproduct Name | Molecular Weight ( g/mol ) | Identification Method | Key Diagnostic Signal |
| 3-Amino-5-methoxypyrazole (Regioisomer) | 113.12 | ¹H NMR, ¹³C NMR, ¹H-¹⁵N HMBC | Different chemical shifts for pyrazole ring protons and carbons compared to the desired product. |
| Uncyclized Hydrazone Intermediate | Varies based on starting materials | MS, ¹H NMR | Presence of a C=N bond signal in NMR and a corresponding molecular ion peak in MS. |
| N-acetyl-5-methoxy-1H-pyrazol-3-amine | 155.15 | MS, ¹H NMR, IR | Presence of an amide carbonyl signal in ¹³C NMR and IR, and a methyl singlet in ¹H NMR. |
Experimental Protocols
General Protocol for the Synthesis of 5-Methoxy-1H-pyrazol-3-amine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methoxy-β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.0 - 1.2 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Hydrochloride Salt Formation: To form the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Protocol for HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential reaction pathways in the synthesis of 5-Methoxy-1H-pyrazol-3-amine.
Caption: Troubleshooting workflow for byproduct identification and mitigation.
References
stability of 5-Methoxy-1H-pyrazol-3-amine hydrochloride in different solvents
This technical support guide is intended for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of 5-Methoxy-1H-pyrazol-3-amine hydrochloride in various solvents. As specific stability data for this compound is not extensively published, this guide provides a framework for users to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on general safety data sheets for similar compounds, it is recommended to protect it from moisture.[1][2] As an amine hydrochloride salt, it is generally more stable than its free base form because the lone pair of electrons on the nitrogen atom is protonated, reducing its susceptibility to oxidation.
Q2: In which types of solvents is this compound expected to be most and least stable?
A2: While specific data is unavailable, general chemical principles suggest the following:
-
Most Stable: In aprotic, non-polar, or weakly polar solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran) where solubility is adequate and the solvent does not actively participate in degradation reactions.
-
Moderately Stable: In polar aprotic solvents (e.g., Acetonitrile, DMSO, DMF). However, the hygroscopic nature of some of these solvents may introduce water, which could lead to hydrolysis over time.
-
Least Stable: In protic solvents (e.g., water, methanol, ethanol), especially under basic or neutral pH conditions. The hydrochloride salt will dissociate, freeing the amine, which can be more reactive. The presence of water also introduces the risk of hydrolysis. The pH of aqueous solutions will significantly impact stability.[3]
Q3: What are the likely degradation pathways for this compound?
A3: Potential degradation pathways for this molecule include:
-
Hydrolysis: The methoxy group on the pyrazole ring could be susceptible to hydrolysis under acidic or basic conditions, potentially forming a hydroxyl-pyrazole derivative.
-
Oxidation: The amine group, particularly if deprotonated to the free base, can be susceptible to oxidation, leading to the formation of various colored impurities.[4] The pyrazole ring itself can also undergo oxidative degradation.
-
Photodegradation: Exposure to UV or visible light may induce degradation. Photostability testing is a standard part of forced degradation studies.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound or solution over time. | Oxidation of the amine or pyrazole ring. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). For solutions, use de-gassed solvents and store protected from light. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound in the experimental solvent. | Prepare solutions fresh before each experiment. If solutions must be stored, perform a preliminary stability study in the chosen solvent to determine an acceptable storage duration and condition (e.g., -20°C). |
| Appearance of new peaks in HPLC or LC-MS analysis of a stock solution. | The compound is degrading in the solvent. | Analyze the solution at several time points to monitor the rate of degradation. Consider switching to a more stable solvent system (see FAQ Q2). Perform forced degradation studies to identify the degradation products. |
| Low recovery of the compound from a prepared solution. | Poor solubility or precipitation out of solution over time, or significant degradation. | Visually inspect for precipitation. Determine the solubility in the chosen solvent at the desired concentration and temperature. If degradation is suspected, analyze for known or expected degradation products. |
Data Summary
As no specific quantitative stability data was found in the literature for this compound, the following table provides a qualitative summary of expected stability based on general chemical principles. Users should verify these expectations through experimental testing.
| Solvent Class | Example Solvents | Expected Relative Stability | Potential Degradation Pathways |
| Aprotic Non-Polar | Toluene, Hexanes | High | Minimal; potential for slow oxidation if oxygen is present. |
| Aprotic Polar | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | Generally stable, but moisture absorption can lead to hydrolysis. |
| Dipolar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | Hygroscopic nature may introduce water, leading to hydrolysis. Some amines can be unstable in DMSO. |
| Protic Polar (Alcohol) | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | Potential for solvolysis. The presence of the free base can catalyze degradation. |
| Protic Polar (Aqueous) | Water, Buffers | Low (pH-dependent) | Hydrolysis, especially at non-optimal pH. Dissociation to the more reactive free amine. |
Experimental Protocols
For researchers needing to generate their own stability data, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.
Objective: To assess the stability of this compound in a specific solvent and identify potential degradation products.
Materials:
-
This compound
-
Solvent of interest (e.g., Acetonitrile, Water, Methanol)
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)
-
HPLC or UPLC system with a suitable detector (e.g., DAD or MS)
-
pH meter
Protocol for Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to a light source (e.g., UV lamp or in a photostability chamber).
-
Control: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Time Points: Analyze samples from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition and time point.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
-
Propose potential degradation pathways based on the identified degradation products.
-
Visualizations
Below are diagrams illustrating a general workflow for stability testing and a hypothetical degradation pathway for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: A hypothetical degradation pathway for this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. japsonline.com [japsonline.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: 5-Methoxy-1H-pyrazol-3-amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 5-Methoxy-1H-pyrazol-3-amine hydrochloride. The following information is compiled from best practices for handling air-sensitive aromatic amines and pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color (e.g., to yellow or brown). What does this indicate?
A change in color of the solid material, which is typically an off-white to light-colored powder, often suggests degradation. The most common degradation pathway for aminopyrazoles is oxidation, which can be initiated by exposure to air (oxygen), light, and moisture. This can lead to the formation of colored impurities, such as azo compounds from the coupling of the amine groups.
Q2: I've observed a new peak in the HPLC analysis of my sample. Could this be an oxidation product?
Yes, the appearance of new, typically more polar, peaks in an HPLC chromatogram is a strong indicator of degradation. For aminopyrazoles, oxidation can lead to various products, including dimers or oligomers formed through N-N coupling, or potentially ring-opened byproducts under harsh conditions. It is advisable to use a stability-indicating HPLC method to monitor the purity of your compound over time.
Q3: What are the ideal storage conditions for this compound to minimize oxidation?
To minimize oxidation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container. For long-term storage, it is recommended to keep it in a refrigerator or freezer.
Q4: Is it safe to store this compound in solution?
Storing this compound in solution is generally not recommended for long periods as it can accelerate degradation. If you must store it in solution, use a dry, degassed aprotic solvent. The solution should be stored under an inert atmosphere at low temperatures (e.g., -20°C or -80°C). The stability in the chosen solvent should be experimentally verified for your specific application.
Q5: Can I use antioxidants to prevent the oxidation of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solid compound has discolored | Exposure to air, light, or moisture. | Discard the discolored compound if purity is critical. For future prevention, store the compound under an inert atmosphere, in a light-resistant container, and in a cool, dry place. |
| Appearance of impurity peaks in HPLC | Oxidation during storage or sample preparation. | Review your handling and storage procedures. Ensure you are using degassed solvents and an inert atmosphere during sample preparation and analysis. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | Check the purity of your starting material before each experiment using a suitable analytical method like HPLC. Prepare solutions fresh from solid material whenever possible. |
| Solution changes color over time | Oxidation of the compound in solution. | Use freshly prepared solutions. If solutions must be stored, use degassed aprotic solvents and store under an inert atmosphere at low temperatures. Consider adding a compatible antioxidant after experimental validation. |
Experimental Protocols
Protocol 1: Handling and Dispensing of Solid this compound
This protocol describes the procedure for safely handling the solid compound to minimize exposure to atmospheric oxygen.
Materials:
-
This compound
-
Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Spatula
-
Weighing paper or boat
-
Tared vial for dispensing
Procedure:
-
Place the sealed container of this compound, along with all necessary tools (spatula, weighing boat, new vial), into the antechamber of a glovebox.
-
Evacuate and refill the antechamber with inert gas for at least three cycles.
-
Transfer the items into the main chamber of the glovebox.
-
Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Carefully open the container and dispense the desired amount of the solid onto the weighing boat and then into the tared vial.
-
Tightly seal the new vial and the original container.
-
The dispensed material is now ready for use within the inert atmosphere or can be quickly removed for immediate use in an experiment.
Protocol 2: Preparation of a Stock Solution under Inert Atmosphere
This protocol outlines the steps for preparing a solution of the compound with minimal risk of oxidation.
Materials:
-
This compound (handled as per Protocol 1)
-
Dry, degassed aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane)
-
Schlenk flask or a vial with a septum-sealed cap
-
Syringes and needles
-
Inert gas source
Procedure:
-
Dry the glassware (e.g., Schlenk flask) in an oven at >100°C overnight and allow it to cool under a stream of inert gas.
-
Add the pre-weighed this compound to the flask under a positive pressure of inert gas.
-
Seal the flask.
-
Degas the chosen solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Using a syringe, transfer the desired volume of the degassed solvent to the flask containing the solid compound.
-
Gently swirl the flask to dissolve the solid completely.
-
The resulting solution should be used immediately or stored at low temperature under an inert atmosphere.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting guide for oxidation of this compound.
Technical Support Center: Purification of 5-Methoxy-1H-pyrazol-3-amine Hydrochloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-pyrazol-3-amine hydrochloride and its derivatives. The information is designed to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
The main challenges stem from the inherent properties of the aminopyrazole core structure. These compounds are often highly polar and possess basic nitrogen atoms, which can lead to issues such as poor solubility in common organic solvents, strong interaction with acidic stationary phases in chromatography, and difficulty in crystallization. The hydrochloride salt form, while often improving stability and handling, can also influence solubility and purification options.
Q2: My purified compound is a persistent oil instead of a crystalline solid. What can I do?
"Oiling out" is a common problem when impurities are present or when the compound's melting point is lower than the boiling point of the solvent used.[1] Here are several strategies to induce crystallization:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes).[2][3]
-
Seed Crystals: If a small amount of crystalline material is available, adding a seed crystal to the supersaturated solution can initiate crystallization.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites.[1][2]
-
Solvent Adjustment: If using a mixed solvent system for recrystallization, you may need to adjust the ratio of the "good" solvent to the "poor" solvent.
-
Purity Check: The oily nature might indicate significant impurities. It is advisable to check the purity by techniques like TLC or LC-MS before attempting further crystallization.[2]
Q3: Why is my yield consistently low after recrystallization?
Low yields during recrystallization can be attributed to several factors:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[4]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3][4] If the compound is too soluble at low temperatures, the yield will be compromised.
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, product loss can occur.
-
Adsorption on Filtering Aids: If activated charcoal is used to remove colored impurities, some of the desired product may also be adsorbed, leading to a lower yield.[4]
Q4: I am observing significant peak tailing and poor separation during silica gel column chromatography. What is the cause and how can I fix it?
The basic nitrogen atoms in the pyrazole ring and the amine group can interact strongly with the acidic silanol groups on the surface of standard silica gel.[2][5] This interaction leads to peak tailing, poor resolution, and sometimes irreversible adsorption of the compound onto the column.[2] To mitigate this:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel with the chosen eluent and add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol.[2][5] This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase such as neutral alumina or deactivated silica.[2][3][5][6]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) can be a suitable alternative.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Concentrate the solution by evaporating some solvent. Ensure the solution is cooled sufficiently, potentially in an ice bath.[1][4] |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal.[1] | |
| Product "Oils Out" | The solute's melting point is lower than the solvent's boiling point. | Use a lower-boiling point solvent or a different solvent system.[1] |
| The solution is too concentrated or cooled too rapidly. | Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.[4] | |
| Crystals are Impure (e.g., colored) | Impurities are co-crystallizing or trapped in the crystal lattice. | Perform a second recrystallization. Ensure slow cooling to promote the formation of larger, purer crystals.[1][4] |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration, but be aware this may reduce yield.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | Incorrect mobile phase polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column.[3] | |
| Insufficient column efficiency. | Use a longer column or a stationary phase with a smaller particle size.[1] | |
| Compound Stuck on the Column/Low Recovery | Strong interaction with the acidic silica gel. | Deactivate the silica gel with triethylamine or ammonia.[2] Alternatively, switch to neutral alumina or reverse-phase chromatography.[2][5] |
| Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. | |
| Streaking or Tailing of Bands | Compound is interacting too strongly with the stationary phase. | Add a basic modifier (e.g., triethylamine) to the mobile phase.[2] |
| The compound is not sufficiently soluble in the mobile phase. | Consider "dry loading": dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[2] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or water) and heat the mixture with stirring until the solid is completely dissolved.[3][4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.[4]
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal precipitation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[3]
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
Eluent Selection: Using TLC, identify a suitable solvent system (e.g., a mixture of dichloromethane and methanol or hexane and ethyl acetate) that provides good separation.[2][7]
-
Slurry Preparation: In a beaker, mix the silica gel with the chosen eluent. Add triethylamine to constitute approximately 0.5-1% of the total solvent volume and stir well.[2][5]
-
Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent. Alternatively, use the dry loading technique described in the troubleshooting table.[2]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the elution using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of pyrazole derivatives.
Caption: Decision tree for troubleshooting common chromatography problems.
References
Technical Support Center: Controlling Regioselectivity in N-Alkylation of 5-Methoxypyrazoles
Welcome to the technical support center for the N-alkylation of 5-methoxypyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of 5-methoxypyrazoles, offering potential causes and solutions to improve regioselectivity and reaction outcomes.
| Issue | Potential Cause(s) | Suggested Solutions |
| Poor or No Regioselectivity (Formation of N1/N2 Isomer Mixture) | 1. Base Selection: Weak bases (e.g., K₂CO₃) may not fully deprotonate the pyrazole, leading to a mixture of tautomers and subsequent alkylation at both nitrogen atoms. 2. Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium and the reactivity of the pyrazolate anion. 3. Steric and Electronic Similarity: The electronic properties of the two nitrogen atoms in the pyrazole ring are often similar, leading to a lack of inherent selectivity.[1][2] | 1. Employ Stronger Bases: Use of strong bases like sodium hydride (NaH) can drive the reaction towards a single regioisomer by ensuring complete deprotonation.[1] 2. Solvent Optimization: Screen different solvents. For instance, polar aprotic solvents like DMF or THF are commonly used. The use of fluorinated alcohols has been shown to dramatically increase regioselectivity in some pyrazole syntheses. 3. Utilize Directing Groups: If possible, modify the pyrazole substrate with a substituent that sterically hinders one of the nitrogen atoms. |
| Low Reaction Yield | 1. Incomplete Deprotonation: Insufficient amount or strength of the base. 2. Poor Reactivity of Alkylating Agent: The alkyl halide or other alkylating agent may be unreactive under the chosen conditions. 3. Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature) may be too harsh. | 1. Increase Base Equivalents: Use a slight excess of a strong base (e.g., 1.1-1.2 equivalents of NaH). 2. Use a More Reactive Alkylating Agent: Consider using an alkyl iodide or a tosylate instead of a bromide or chloride. 3. Optimize Reaction Temperature: Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above, while monitoring the reaction progress. |
| Difficulty in Separating N1 and N2 Isomers | Similar Polarity: The two regioisomers often have very similar polarities, making chromatographic separation challenging. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) and different stationary phases for column chromatography. 2. Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its polarity for easier separation. |
| Unexpected Side Reactions | Reaction with other functional groups: The alkylating agent may react with other nucleophilic sites in the molecule. | 1. Protecting Groups: If your substrate contains other sensitive functional groups, consider using appropriate protecting groups. 2. Milder Reaction Conditions: Employ milder bases and lower reaction temperatures to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of N-alkylation in 5-methoxypyrazoles?
A1: The regioselectivity of N-alkylation in pyrazoles is primarily governed by a combination of steric and electronic effects of the substituents on the pyrazole ring, the nature of the base and solvent used, and the type of alkylating agent.[1][2] For 5-methoxypyrazole, the methoxy group at the C5 position will influence the electron density at the adjacent N1 and the more distant N2 positions. The interplay of these factors determines whether the alkylation occurs preferentially at the N1 or N2 position.
Q2: How can I selectively synthesize the N1-alkylated 5-methoxypyrazole?
A2: To favor N1-alkylation, conditions that are under thermodynamic control are often preferred. This can typically be achieved by using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The strong base ensures complete deprotonation to the pyrazolate anion, and the subsequent alkylation often favors the thermodynamically more stable N1 isomer.
Q3: How can I selectively synthesize the N2-alkylated 5-methoxypyrazole?
A3: Selective N2-alkylation can be more challenging and often relies on kinetic control or specific catalytic systems. One reported strategy for achieving N2-selectivity in 3-substituted pyrazoles involves the use of a magnesium catalyst, such as MgBr₂. This method has been shown to provide high regioselectivity for the N2 isomer with α-bromoacetates and acetamides as alkylating agents.
Q4: What is the role of the base in controlling regioselectivity?
A4: The base plays a crucial role in deprotonating the pyrazole N-H, forming the pyrazolate anion. The nature of the base and the resulting counter-ion can influence the regioselectivity. Strong, non-coordinating bases like NaH often lead to the "free" pyrazolate anion in solution, where the outcome is governed by the intrinsic reactivity of the two nitrogen atoms. Weaker bases like K₂CO₃ may result in an equilibrium between the neutral pyrazole and the pyrazolate, potentially leading to mixtures of isomers.
Q5: Can the choice of alkylating agent affect the N1/N2 ratio?
A5: Yes, the steric bulk of the alkylating agent can influence the regioselectivity. Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom of the pyrazolate anion. For 5-methoxypyrazole, the N1 position is adjacent to the methoxy group, which might exert some steric influence.
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation
This protocol is adapted from general procedures for the N1-alkylation of substituted pyrazoles and is expected to favor the N1-isomer of 5-methoxypyrazole.
Materials:
-
5-methoxypyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methoxypyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.
Protocol 2: Proposed Procedure for Selective N2-Alkylation (Based on Analogy)
This protocol is based on a magnesium-catalyzed method for N2-alkylation of 3-substituted pyrazoles and is proposed as a starting point for the selective synthesis of the N2-isomer of 5-methoxypyrazole.
Materials:
-
5-methoxypyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium bromide (MgBr₂, anhydrous)
-
α-bromoacetate or α-bromoacetamide (alkylating agent)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a vial with 5-methoxypyrazole (1.0 equivalent) and anhydrous MgBr₂ (20 mol%).
-
Add anhydrous THF, followed by the α-bromo-alkylating agent (2.0 equivalents).
-
Add DIPEA (2.1 equivalents) dropwise to the solution at room temperature.
-
Stir the resulting mixture at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, pour the mixture into ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N2-alkylated product.
Quantitative Data
The following tables summarize quantitative data on the regioselectivity of N-alkylation for various substituted pyrazoles, which can serve as a reference for experiments with 5-methoxypyrazole.
Table 1: Influence of Base and Substituents on Regioselectivity (Illustrative Examples)
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-CF₃-5-acetylpyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | ~1:1 | [1] |
| 3-CF₃-5-(pyridin-2-yl)pyrazole | Ethyl iodoacetate | NaH | MeCN | >99:1 (N1) | [1] |
| 3-methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | DCE | 2.5:1 (N1:N2) | [3] |
Table 2: Magnesium-Catalyzed N2-Alkylation of 3-Substituted Pyrazoles (Illustrative Examples)
| Pyrazole Substrate | Alkylating Agent | N2:N1 Ratio | Yield (%) | Reference |
| 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | 98:2 | 85 | |
| 3-(p-Tolyl)-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | 99:1 | 90 | |
| 3-(thiophen-2-yl)-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | 96:4 | 78 |
Visualizations
Caption: Factors influencing the regioselectivity of N-alkylation.
Caption: General experimental workflow for N-alkylation.
References
dealing with hygroscopic nature of pyrazole hydrochloride salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of pyrazole hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a pyrazole hydrochloride salt is hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] For pyrazole hydrochloride salts, this means the solid powder can absorb moisture from the air, which can lead to a range of experimental issues.
Q2: What are the common problems associated with the hygroscopic nature of pyrazole hydrochloride salts?
A2: Moisture absorption in pyrazole hydrochloride salts can cause several problems in a laboratory setting:
-
Inaccurate Weighing: The continuous absorption of water can make it difficult to obtain a stable and accurate mass reading, leading to errors in concentration calculations for solutions.[3]
-
Physical Changes: The powder may change its physical form, leading to clumping, caking, or even deliquescence (dissolving in the absorbed water) to form a saturated solution. This can affect powder flowability and handling.[3][4]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, impacting the stability and purity of the compound.[5][6]
-
Inconsistent Experimental Results: Inaccurate concentrations and potential degradation can lead to poor reproducibility and unreliable results in biological assays and other experiments.[3]
Q3: How can I determine the extent of hygroscopicity of my pyrazole hydrochloride salt?
A3: The hygroscopicity of a substance can be quantitatively assessed using Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[2][7] The resulting data is plotted as a moisture sorption isotherm.[8] The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain after 24 hours at 25°C and 80% RH.[1][9]
Q4: What are the ideal storage conditions for hygroscopic pyrazole hydrochloride salts?
A4: To minimize moisture absorption, pyrazole hydrochloride salts should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.[5] For long-term storage, a controlled low-humidity environment or storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
Q5: How does moisture affect the stability of pyrazole hydrochloride salts?
A5: The presence of moisture can facilitate hydrolytic degradation of the pyrazole hydrochloride salt.[5] The rate of degradation is often dependent on the amount of water absorbed and the storage temperature. It is crucial to handle and store the compound under dry conditions to maintain its chemical integrity.
Troubleshooting Guides
Issue 1: Difficulty in Obtaining a Stable Weight During Measurement
-
Possible Cause: The pyrazole hydrochloride salt is rapidly absorbing moisture from the atmosphere.[3]
-
Solutions:
-
Minimize Exposure Time: Work quickly to transfer the compound from the storage container to the balance. Have all necessary equipment ready before opening the container.[3]
-
Use a Weighing Vessel with a Lid: Weigh the salt in a container with a lid (e.g., a vial). Tare the vessel with the lid on, add the compound, and close the lid before taking the final reading.
-
Work in a Controlled Environment: If possible, perform weighing operations inside a glove box with controlled low humidity or under a stream of dry nitrogen.[3]
-
Issue 2: The Pyrazole Hydrochloride Powder is Clumped or Caked
-
Possible Cause: The salt has already absorbed a significant amount of moisture during previous handling or due to improper storage.[3]
-
Solutions:
-
Drying: Dry the material under vacuum at a slightly elevated temperature (if the compound's thermal stability allows) to remove absorbed water.[10]
-
Grinding: Gently grind the caked material with a dry spatula or mortar and pestle in a low-humidity environment to break up clumps before weighing.
-
Re-evaluation of Storage: Ensure the desiccant in your storage container is active (e.g., blue silica gel has not turned pink) and that the container seal is airtight.[3]
-
Issue 3: Inconsistent or Poor Results in Subsequent Experiments
-
Possible Cause: Inaccurate concentration of solutions due to weighing errors caused by moisture uptake, or degradation of the compound.[3]
-
Solutions:
-
Determine Water Content: Use Karl Fischer titration to accurately determine the water content of the solid. This value can then be used to correct the mass of the compound used to prepare solutions.[11][12]
-
Prepare Solutions Immediately: After weighing, dissolve the pyrazole hydrochloride salt in the appropriate solvent without delay to prevent further moisture absorption.
-
Purity Check: If degradation is suspected, verify the purity of the material using an appropriate analytical method, such as HPLC or NMR spectroscopy.
-
Data Presentation
The hygroscopicity of a compound is classified based on its water uptake under specific conditions. The following table, based on the European Pharmacopoeia, provides a general classification.[1][2]
| Hygroscopicity Classification | Weight Gain (at 25°C and 80% RH for 24h) |
| Non-hygroscopic | ≤ 0.12% w/w |
| Slightly hygroscopic | ≥ 0.2% but < 2% w/w |
| Hygroscopic | ≥ 2% but < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
| Relative Humidity (%) | Water Sorption (% weight change) for Naloxone HCl |
| 0 | 0.0 |
| 10 | 0.2 |
| 20 | 0.5 |
| 30 | 1.0 |
| 40 | 1.8 |
| 50 | 2.9 |
| 60 | 4.5 |
| 70 | 6.8 |
| 80 | 9.6 |
| 90 | 14.8 |
Experimental Protocols
Protocol 1: Weighing a Hygroscopic Pyrazole Hydrochloride Salt
-
Preparation:
-
Ensure the analytical balance is calibrated and located in an area with minimal air currents.
-
If available, prepare a glove box with a controlled low-humidity atmosphere.
-
Have clean, dry spatulas and a tared weighing vessel with a lid ready.
-
-
Procedure:
-
Quickly open the main container of the pyrazole hydrochloride salt inside the low-humidity environment (if available).
-
Promptly transfer an approximate amount of the salt to the tared weighing vessel.
-
Immediately and securely close the main container and the weighing vessel.
-
Place the weighing vessel on the balance and record the stable mass.
-
Proceed immediately to the dissolution step.
-
Protocol 2: Preparing a Stock Solution of a Hygroscopic Pyrazole Hydrochloride Salt
-
Preparation:
-
Have a pre-calculated volume of the desired solvent ready in a volumetric flask.
-
Ensure all glassware is clean and dry.
-
-
Procedure:
-
Immediately after weighing the pyrazole hydrochloride salt, transfer it to the volumetric flask containing the solvent.
-
Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Stopper the flask and agitate (e.g., by swirling or using a magnetic stirrer) until the salt is completely dissolved.
-
Add solvent to the mark, stopper, and invert the flask several times to ensure a homogenous solution.
-
Store the solution in a tightly sealed container.
-
Protocol 3: Determination of Water Content by Karl Fischer Titration
-
Instrument Preparation:
-
Ensure the Karl Fischer titrator is properly set up and the reagents are fresh.
-
Perform a blank titration with the solvent to account for any residual moisture.
-
-
Sample Preparation and Analysis:
-
In a low-humidity environment, accurately weigh a suitable amount of the pyrazole hydrochloride salt.
-
Quickly transfer the sample into the titration vessel.
-
Start the titration immediately. The instrument will automatically determine the amount of water in the sample.
-
-
Calculation:
-
The instrument software will calculate the percentage of water in the sample. This value can be used to correct the weight of the pyrazole hydrochloride salt for preparing solutions of a precise concentration.
-
Visualizations
Caption: Experimental workflow for handling hygroscopic pyrazole hydrochloride salts.
Caption: Troubleshooting logic for issues with hygroscopic pyrazole hydrochloride salts.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. azom.com [azom.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. benchchem.com [benchchem.com]
- 11. selectscience.net [selectscience.net]
- 12. gmpinsiders.com [gmpinsiders.com]
Validation & Comparative
A Comparative Guide to Pyrazole Building Blocks for Drug Discovery: 5-Methoxy-1H-pyrazol-3-amine Hydrochloride vs. Other Key Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its ability to form key interactions with biological targets.[1][2] This guide provides a comparative analysis of 5-Methoxy-1H-pyrazol-3-amine hydrochloride against other widely used pyrazole building blocks, namely 3-amino-5-methylpyrazole and 3-amino-5-phenylpyrazole. We will explore their synthesis, reactivity, and potential applications, supported by experimental protocols and comparative data to aid in the selection of the optimal building block for your research endeavors.
Introduction to Pyrazole Building Blocks
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them ideal scaffolds for designing molecules that can interact with the ATP-binding sites of kinases and other enzyme targets.[2] The substituents on the pyrazole ring play a crucial role in modulating the molecule's physicochemical properties and biological activity.
This guide focuses on aminopyrazoles, which serve as versatile intermediates in the synthesis of a wide range of fused heterocyclic systems and other complex molecules. The amino group provides a key nucleophilic handle for various chemical transformations.
Overview of Compared Pyrazole Building Blocks
Here, we compare three key aminopyrazole building blocks:
-
This compound: The methoxy group at the 5-position is expected to influence the electronic properties of the pyrazole ring, potentially impacting its reactivity and the biological activity of its derivatives.
-
3-Amino-5-methylpyrazole: A commonly used building block with a simple alkyl substitution.[3]
-
3-Amino-5-phenylpyrazole: Features an aryl substituent, which can introduce steric bulk and opportunities for π-π stacking interactions in the final compounds.
Physicochemical and Synthetic Accessibility Comparison
The choice of a building block is often dictated by its physical properties and ease of synthesis. The following table summarizes key properties of the compared pyrazoles.
| Property | This compound | 3-Amino-5-methylpyrazole | 3-Amino-5-phenylpyrazole |
| Molecular Formula | C₄H₈ClN₃O | C₄H₇N₃ | C₉H₉N₃ |
| Molecular Weight | 150.58 g/mol | 97.12 g/mol | 159.19 g/mol |
| Appearance | Solid | White to light yellow crystalline powder | Off-white to light brown powder |
| Melting Point | Not readily available | 45-47 °C | 124-127 °C |
| Typical Synthesis Route | Condensation of a methoxy-substituted β-ketonitrile with a hydrazine source. | Reaction of cyanoacetone with hydrazine.[4] | Reaction of benzoylacetonitrile with hydrazine.[5][6] |
Reactivity Comparison: N-Arylation and Cyclocondensation
The utility of aminopyrazoles as building blocks is largely defined by their reactivity in key bond-forming reactions. N-arylation and cyclocondensation are two of the most important transformations for elaborating the pyrazole core.
N-Arylation
N-arylation of aminopyrazoles is a fundamental step in the synthesis of many kinase inhibitors, allowing for the introduction of various aryl and heteroaryl groups that can occupy the hydrophobic pockets of the ATP-binding site.
Expected Reactivity: The nucleophilicity of the exocyclic amino group is a key determinant of reactivity in N-arylation. The electron-donating methoxy group in 5-Methoxy-1H-pyrazol-3-amine is expected to enhance the electron density of the pyrazole ring and potentially increase the nucleophilicity of the amino group compared to the unsubstituted analog. Conversely, the electron-donating methyl group in 3-amino-5-methylpyrazole would also enhance reactivity, while the phenyl group in 3-amino-5-phenylpyrazole may have a more complex electronic influence.
The following dot script visualizes a typical N-arylation workflow.
Caption: General workflow for the N-arylation of aminopyrazoles.
Cyclocondensation Reactions
Cyclocondensation reactions of aminopyrazoles with 1,3-dielectrophiles are widely used to construct fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are common cores in many bioactive molecules.[7][8]
Expected Reactivity: The reactivity in cyclocondensation is influenced by the nucleophilicity of both the exocyclic amino group and the endocyclic nitrogen atom of the pyrazole ring. The electronic nature of the substituents at the 5-position will modulate the reactivity of these nucleophilic centers. The electron-donating methoxy and methyl groups are anticipated to enhance the overall nucleophilicity of the pyrazole system, potentially leading to higher reaction rates or yields compared to the phenyl-substituted analog.
The following dot script illustrates the general pathway for the synthesis of pyrazolo[3,4-b]pyridines.
Caption: General synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. Below are representative protocols for the synthesis of a generic aminopyrazole and a subsequent N-arylation reaction.
General Synthesis of 5-Substituted-1H-pyrazol-3-amines
This protocol is a general representation for the synthesis of aminopyrazoles from β-ketonitriles.
Materials:
-
β-Ketonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the β-ketonitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-substituted-1H-pyrazol-3-amine.
General Protocol for Copper-Catalyzed N-Arylation of Aminopyrazoles
This protocol can be adapted to compare the reactivity of the different aminopyrazole building blocks.
Materials:
-
Aminopyrazole derivative (1.0 eq)
-
Aryl halide (e.g., aryl iodide or aryl bromide) (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Ligand (e.g., L-proline or a diamine) (0.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., DMF or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aminopyrazole derivative, aryl halide, CuI, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-arylated aminopyrazole.
The following dot script illustrates the logical relationship in selecting a pyrazole building block for kinase inhibitor synthesis.
Caption: Decision-making process for pyrazole-based kinase inhibitor design.
Conclusion
The selection of an appropriate pyrazole building block is a critical decision in the early stages of drug discovery. While 3-amino-5-methylpyrazole and 3-amino-5-phenylpyrazole are well-established and versatile starting materials, this compound offers an intriguing alternative. The presence of the methoxy group provides a handle for modulating the electronic properties of the pyrazole core, which can fine-tune the reactivity of the aminopyrazole and the biological activity of the final products. Researchers should consider the desired physicochemical properties and the intended biological target when choosing among these valuable building blocks. The provided experimental protocols offer a starting point for the synthesis and derivatization of these important heterocyclic scaffolds.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Kinase Inhibitors Derived from Different Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various kinase inhibitors derived from the aminopyrazole scaffold. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in kinase inhibitor development.
Overview of Aminopyrazole-Based Kinase Inhibitors
The aminopyrazole scaffold has proven to be a versatile starting point for the development of potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it a privileged structure in medicinal chemistry.[2] This guide will compare aminopyrazole derivatives targeting several important kinase families:
-
NF-κB Inducing Kinase (NIK)
-
Cyclin-Dependent Kinases (CDKs)
-
Janus Kinases (JAKs)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
c-Jun N-terminal Kinase 3 (JNK3)
Comparative Performance Data
The following tables summarize the in vitro potency of representative aminopyrazole-derived inhibitors against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[3]
Table 1: NIK Inhibitors
| Compound | Target Kinase | IC50 (µM) | Cell-Based Assay (% Inhibition) |
| 3a | NIK | Low µM | Effective inhibition of NF-κB pathway activation in tumor cells |
Data sourced from literature.[4]
Table 2: CDK Inhibitors
| Compound | Target Kinase | Kᵢ (nM) | Cellular EC50 (nM) |
| 1 | CDK2 | 4.6 | - |
| 1 | CDK5 | 27.6 | - |
| 43d | CDK16 | - | 33 |
Data sourced from literature.[2][5]
Table 3: JAK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Antiproliferative Activity (Cell Line) | IC50 (µM) |
| 3f | JAK1 | 3.4 | PC-3, HEL, K562, MCF-7, MOLT4 | Low µM |
| 3f | JAK2 | 2.2 | ||
| 3f | JAK3 | 3.5 | ||
| 11b | JAK2 | - | HEL | 0.35 |
| 11b | JAK3 | - | K562 | 0.37 |
Data sourced from literature.[6]
Table 4: FGFR Inhibitors
| Compound | Target Kinase | Cellular IC50 (nM) |
| 6 | FGFR2 WT | <1 |
| 6 | FGFR2 V564F | <1 |
| 6 | FGFR3-TACC3 | <10 |
| 19 | FGFR2 WT | Modest |
| 19 | FGFR2 V564F | Modest |
| 19 | FGFR3-TACC3 | Modest |
Data sourced from literature.[7]
Table 5: JNK3 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity vs JNK1 | Selectivity vs p38α |
| 26n | JNK3 | Potent | High | High |
Data sourced from literature.[8]
Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for drug development.
Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of aminopyrazole 3a.
References
- 1. researchgate.net [researchgate.net]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to 5-Methoxy-1H-pyrazol-3-amine Hydrochloride and its Analogs
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The pyrazole scaffold has emerged as a privileged structure in this pursuit, forming the core of numerous clinically successful kinase inhibitors.[1] This guide provides a comparative analysis of the potential efficacy of 5-Methoxy-1H-pyrazol-3-amine hydrochloride as a kinase inhibitor, contextualized by the performance of structurally related aminopyrazole derivatives. While specific inhibitory data for this compound is not extensively available in the public domain, this document consolidates data from close analogs to offer valuable insights for researchers in the field.
The 3-aminopyrazole moiety is a well-established hinge-binding motif that interacts with the ATP-binding pocket of a wide range of kinases.[1] The introduction of a methoxy group at the 5-position can potentially enhance binding affinity and modulate selectivity. This guide will explore the inhibitory activities of related compounds against key kinase targets, provide detailed experimental protocols for assessing kinase inhibition, and visualize relevant signaling pathways and experimental workflows.
Comparative Efficacy of Aminopyrazole-Based Kinase Inhibitors
To illustrate the potential of the 3-amino-5-methoxypyrazole scaffold, the following table summarizes the in vitro inhibitory activities (IC50 values) of structurally related compounds against various protein kinases. This data serves as a benchmark for evaluating novel derivatives like this compound.
| Compound/Reference | Target Kinase | IC50 (nM) |
| Compound 1c [2] | Haspin | 66 |
| CLK1 | 166 | |
| DYRK1A | 1114 | |
| CDK9 | 428 | |
| Compound 2c [2] | Haspin | 62 |
| DYRK1A | 250 | |
| SR-3576 [3] | JNK3 | 7 |
| p38 | >20,000 | |
| Compound 6d [4] | CDK2 | 550 |
| TRKA | 570 | |
| Tozasertib (VX-680) | Aurora A | 0.6 |
| Aurora B | 1.5 | |
| Aurora C | 4.5 |
Key Signaling Pathway: CDK Regulation of the Cell Cycle
Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and are frequently dysregulated in cancer. The 3-aminopyrazole scaffold has been shown to be effective in targeting CDKs. The following diagram illustrates the central role of CDK2 in the G1/S phase transition.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
A Comparative Guide to Alternative Reagents for 5-Methoxy-1H-pyrazol-3-amine Hydrochloride
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 5-Methoxy-1H-pyrazol-3-amine hydrochloride is a valuable reagent, but its performance and suitability can vary depending on the specific application. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid in the selection of the most suitable building block for your research needs.
Introduction to 3-Aminopyrazole Derivatives
The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of biological targets, including protein kinases.[1][2] The substituent at the 5-position of the pyrazole ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the final compound. This guide focuses on commercially available or readily synthesizable alternatives to 5-Methoxy-1H-pyrazol-3-amine, comparing their synthetic accessibility and impact on biological activity.
Comparison of Alternative Reagents
This section provides a comparative overview of several key alternatives to this compound. The data presented is collated from various sources and is intended to provide a relative comparison. Direct head-to-head experimental comparisons are limited in the literature, and thus, variations in experimental conditions should be considered when interpreting the data.
Synthetic Accessibility
The ease of synthesis or commercial availability of the starting aminopyrazole is a key consideration. The following table summarizes common synthetic routes and reported yields for the parent compound and its alternatives.
| Reagent | Structure | Common Synthetic Precursor(s) | Typical Yield (%) | Reference |
| 5-Methoxy-1H-pyrazol-3-amine | ![]() | 3-amino-5-hydroxy-1H-pyrazole | Not widely reported | N/A |
| 5-Chloro-1H-pyrazol-3-amine | ![]() | Malononitrile and Hydrazine | Not widely reported | N/A |
| 5-Methyl-1H-pyrazol-3-amine | ![]() | Cyanoacetone and Hydrazine | 71-74 | [3] |
| 5-Cyclopropyl-1H-pyrazol-3-amine | ![]() | 3-Cyclopropyl-3-oxopropanenitrile and Hydrazine | High (not specified) | N/A |
| 5-(Trifluoromethyl)-1H-pyrazol-3-amine | ![]() | 4,4,4-Trifluoro-3-oxobutanenitrile and Hydrazine | Not widely reported | N/A |
Performance in N-Arylation Reactions
| Reagent | 5-Substituent | Electronic Effect | Expected Impact on N-Arylation Reactivity |
| 5-Methoxy-1H-pyrazol-3-amine | -OCH₃ | Electron-donating | May enhance nucleophilicity of the ring nitrogens. |
| 5-Chloro-1H-pyrazol-3-amine | -Cl | Electron-withdrawing | May decrease nucleophilicity, potentially requiring stronger reaction conditions. |
| 5-Methyl-1H-pyrazol-3-amine | -CH₃ | Electron-donating | May enhance nucleophilicity. |
| 5-Cyclopropyl-1H-pyrazol-3-amine | -c-Pr | Electron-donating | May enhance nucleophilicity. |
| 5-(Trifluoromethyl)-1H-pyrazol-3-amine | -CF₃ | Strongly electron-withdrawing | Will likely decrease nucleophilicity, potentially requiring more forcing conditions. |
Impact on Biological Activity (Kinase Inhibition)
The 5-substituent of the pyrazole ring often occupies a key region of the kinase ATP-binding site and can significantly impact inhibitor potency and selectivity. The following table presents representative data on the inhibitory activity of N-aryl derivatives of these aminopyrazoles against various kinases.
| 5-Substituent of Precursor | Kinase Target | IC₅₀ (nM) | Reference |
| Cyclopropyl | JNK3 | 7 | [4] |
| Not specified (aminopyrazole class) | JNK3 | 12 (for indazole-based) | [4] |
| Not specified (pyrazolopyrazine-3-amine) | Spleen tyrosine kinase (Syk) | Promising (not quantified) | N/A |
Experimental Protocols
General Synthesis of 5-Substituted-1H-pyrazol-3-amines
This protocol describes a general method for the synthesis of 5-substituted-1H-pyrazol-3-amines from the corresponding β-ketonitrile.
Materials:
-
β-Ketonitrile (e.g., cyanoacetone for 5-methyl-1H-pyrazol-3-amine) (1.0 eq)
-
Hydrazine hydrate (1.0-1.2 eq)
-
Ethanol or other suitable solvent
-
Toluene
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
Dissolve the β-ketonitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
For purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography. For some amines, distillation under reduced pressure is effective.[3]
-
To prepare the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid in the same solvent. The salt will typically precipitate and can be collected by filtration.
General Protocol for Buchwald-Hartwig N-Arylation
This protocol provides a general procedure for the N-arylation of 5-substituted-1H-pyrazol-3-amines with an aryl halide.
Materials:
-
5-Substituted-1H-pyrazol-3-amine (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried reaction vessel, add the 5-substituted-1H-pyrazol-3-amine, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general procedure for measuring the inhibitory effect of a compound on kinase activity using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant kinase (e.g., JNK3, p38α, Syk)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compound (serial dilutions)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.
-
Add the detection reagent from the kit, which converts the ADP generated to ATP and produces a luminescent signal via a luciferase reaction.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[5]
MTT Cell Viability Assay
This protocol outlines a common method for assessing the effect of compounds on cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium
-
Test compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.[6]
Visualizations
CDK Signaling Pathway
Caption: A simplified diagram of the Cyclin-Dependent Kinase (CDK) signaling pathway regulating the G1/S cell cycle transition.
JNK Signaling Pathway in Neurodegeneration
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Hypothesis: JNK signaling is a therapeutic target of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
Comparative Guide to the Biological Activity of 5-Methoxy-1H-pyrazol-3-amine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives based on the 5-Methoxy-1H-pyrazol-3-amine scaffold. While systematic structure-activity relationship (SAR) studies on a broad range of these specific hydrochloride derivatives are limited in publicly available literature, this document synthesizes existing data on structurally related 5-methoxypyrazole and 5-aminopyrazole analogs to offer insights into their potential as therapeutic agents. The primary activities identified for these classes of compounds are anticancer effects, often linked to the inhibition of tubulin polymerization and kinase activity.
Data Presentation: Comparative Biological Activity
The following tables summarize the reported biological activities of various pyrazole derivatives, providing a basis for comparison. Due to the diverse experimental conditions across different studies, direct comparison of absolute values should be approached with caution.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reported Mechanism of Action | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | Induction of apoptosis via ROS generation and caspase-3 activation | [1] |
| Pyrazoline derivative (3q) | Not specified | Potent | Tubulin polymerization inhibition, VEGFR2 inhibition | [2] |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | K562 (Leukemia) | Not specified | Tubulin polymerization inhibitor | |
| Mepirizole (4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine) | Not specified | Not specified | Anti-inflammatory | [3] |
| SR-3576 (aminopyrazole class) | JNK3 | 0.007 | JNK3 inhibitor | [4][5] |
Table 2: Tubulin Polymerization and Kinase Inhibitory Activity
| Compound/Derivative | Target | IC50 (µM) | Assay Type | Reference |
| Pyrazole-oxindole conjugate (12b) | Tubulin polymerization | Not specified | In vitro assay | [6] |
| Pyrazole-oxindole conjugate (12c) | Tubulin polymerization | Not specified | In vitro assay | [6] |
| Pyrazole-oxindole conjugate (12d) | Tubulin polymerization | Not specified | In vitro assay | [6] |
| Pyrazoline derivative (3q) | Tubulin polymerization | Comparable to Colchicine | In vitro assay | [2] |
| Pyrazole derivative (4k) | Tubulin polymerization | Potent | In vitro assay | [7] |
| Pyrazole derivative (5a) | Tubulin polymerization | Potent | In vitro assay | [7] |
| SR-3576 | JNK3 | 0.007 | Enzymatic assay | [4][5] |
| SR-3737 | JNK3 | 0.012 | Enzymatic assay | [4] |
| SR-3737 | p38 | 0.003 | Enzymatic assay | [4] |
Experimental Protocols
Detailed experimental protocols for the specific derivatives listed above are often proprietary or not fully disclosed in the cited literature. However, this section provides generalized methodologies for key assays relevant to the evaluation of these compounds.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivatives (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
-
Tubulin Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP).
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the test pyrazole derivative or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) at 37°C.
-
Polymerization Monitoring: Monitor the polymerization of tubulin into microtubules by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Plot the absorbance/fluorescence values against time to generate polymerization curves. Calculate the percentage of inhibition or stabilization of tubulin polymerization compared to the control and determine the IC50 value.[7][8]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for Biological Evaluation
Inhibition of Tubulin Polymerization by Pyrazole Derivatives
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 2. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Thiazol-2-yl Amine as a Bioisosteric Replacement for Pyrazol-3-yl Amine in JAK2 Kinase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of hinge-binding motifs is a cornerstone of successful kinase inhibitor design. This guide provides a comparative analysis of thiazol-2-yl amine as a replacement for the well-established pyrazol-3-yl amine hinge binder, with a focus on inhibitors of Janus Kinase 2 (JAK2).
The pyrazol-3-yl amine scaffold is a privileged component in a multitude of kinase inhibitors, valued for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. However, the exploration of bioisosteric replacements is a critical strategy for optimizing drug-like properties, including potency, selectivity, and pharmacokinetic profiles. Research has identified the thiazol-2-yl amine moiety as a viable isosteric replacement for pyrazol-3-yl amine in the pursuit of potent and selective JAK2 inhibitors.[1][2][3] This substitution has been shown to maintain, and in some cases improve, the inhibitory activity of the parent compounds.[3]
Performance Comparison: Thiazol-2-yl Amine vs. Pyrazol-3-yl Amine as Hinge Binders
The following tables summarize the key performance data for representative compounds containing either the pyrazol-3-yl amine or the thiazol-2-yl amine hinge binder, targeting the JAK2 kinase. The data is based on findings from a study focused on the discovery of potent and selective JAK2 inhibitors.
| Hinge Binder | Compound | Core Scaffold | JAK2 IC50 (nM) | Cellular IC50 (nM, SET-2 cells) |
| Pyrazol-3-yl amine | 1 | Pyrazine | < 3 | 120 |
| Pyrazol-3-yl amine | 2 | Pyrazine | 4 | 200 |
| Thiazol-2-yl amine | 3 | Pyrazine | 11 | 250 |
| Thiazol-2-yl amine | 4 | Pyrimidine | 6 | 180 |
Table 1: Comparison of In Vitro Potency of JAK2 Inhibitors. This table illustrates that the thiazol-2-yl amine-containing compounds exhibit comparable low nanomolar potency against JAK2 to the pyrazol-3-yl amine analogs. The cellular activity in the JAK2 V617F mutant cell line (SET-2) is also maintained.
| Hinge Binder | Compound | JAK1 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |
| Pyrazol-3-yl amine | 1 | 100 | >1000 | >33 | >333 |
| Thiazol-2-yl amine | 3 | 250 | >1000 | ~23 | >91 |
| Thiazol-2-yl amine | 4 | 150 | >1000 | 25 | >167 |
Table 2: Kinase Selectivity Profile. The selectivity of the thiazol-2-yl amine-containing compounds against other JAK family members (JAK1 and JAK3) is comparable to that of the pyrazol-3-yl amine parent compound, indicating that the bioisosteric replacement does not negatively impact selectivity.
| Hinge Binder | Compound | Mouse Microsomal Stability (% remaining at 30 min) | Rat Microsomal Stability (% remaining at 30 min) |
| Pyrazol-3-yl amine | 1 | 85 | 90 |
| Thiazol-2-yl amine | 3 | 75 | 80 |
| Thiazol-2-yl amine | 4 | 92 | 95 |
Table 3: In Vitro Metabolic Stability. The thiazol-2-yl amine compounds, particularly with a pyrimidine core, demonstrate good to excellent stability in liver microsomes, suggesting favorable pharmacokinetic properties.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay (JAK1, JAK2, JAK3)
This assay determines the in vitro potency of the compounds against the target kinases.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide derived from STAT1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (serially diluted in DMSO)
-
Detection reagents (e.g., HTRF-based detection system with a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the assay wells.
-
Add the kinase and peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for antibody binding.
-
Read the plate on a suitable HTRF plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (SET-2 Cells)
This assay measures the ability of the compounds to inhibit the proliferation of a human cell line (SET-2) that harbors the JAK2 V617F mutation, which is common in myeloproliferative neoplasms.
Materials:
-
SET-2 human erythroleukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
Test compounds (serially diluted in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed SET-2 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by normalizing the data to vehicle-treated controls.
In Vivo Tumor Xenograft Model
This experiment evaluates the in vivo efficacy of the compounds in a mouse model of JAK2-driven cancer.
Materials:
-
Female athymic nude mice
-
SET-2 cells
-
Matrigel
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Implant SET-2 cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compounds or vehicle orally once or twice daily at a specified dose.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Visualizations
JAK2 Signaling Pathway
References
- 1. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of precursors for pyrazolo[1,5-a]pyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2][3] The efficient synthesis of this core structure is of paramount importance in medicinal chemistry and drug discovery. A variety of synthetic strategies have been developed, primarily relying on the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophilic partner. This guide provides a comparative analysis of common precursors used for the synthesis of pyrazolo[1,5-a]pyrimidines, supported by experimental data to aid in the selection of the most appropriate synthetic route.
Precursor Performance: A Comparative Summary
The choice of precursor significantly impacts reaction efficiency, regioselectivity, and the substitution pattern of the final pyrazolo[1,5-a]pyrimidine product. Below is a summary of common precursors and their performance based on reported experimental data.
| Precursor Type | Key Reactant(s) | Typical Reaction Conditions | Reported Yields | Key Advantages | Potential Disadvantages |
| β-Dicarbonyl Compounds | 5-Aminopyrazole, β-Diketone/β-Ketoester | Acetic acid, reflux[4] or microwave irradiation[2] | 73-81% (conventional heating)[4]; Good to excellent (microwave)[2] | Readily available starting materials, straightforward reaction. | Can lead to mixtures of regioisomers with unsymmetrical dicarbonyls.[2] |
| Enaminones | 5-Aminopyrazole, Enaminone | Microwave irradiation, solvent-free, 180°C, 2 min[5] or Acetic acid, reflux[6] | 88-97% (microwave)[5]; Good yields (conventional)[6] | High yields, short reaction times (microwave), regioselective.[5] | Enaminones may need to be synthesized separately.[6] |
| α,β-Unsaturated Nitriles | 5-Aminopyrazole, Benzylidene malononitrile | Solvent-free, microwave irradiation[1] | Good yields[1] | Access to amino-substituted pyrazolo[1,5-a]pyrimidines. | Precursor synthesis may be required. |
| Three-Component Reaction | 3-Amino-1H-pyrazole, Aldehyde, β-Dicarbonyl compound | Microwave irradiation | High purity, rapid (minutes)[1] | One-pot synthesis, high efficiency, atom economy. | Optimization of three-component reactions can be complex. |
| Alkynes (Acetylenic Esters) | 5-Aminopyrazole, Dimethyl acetylenedicarboxylate (DMAD) | KHSO₄, aqueous ethanol, ultrasonic irradiation[7] | Good yields[7] | Green synthetic approach, use of aqueous media. | Limited substrate scope reported so far. |
Experimental Protocols
Synthesis using β-Diketones (Conventional Heating)
This protocol is adapted from the reaction of 5-aminopyrazole with β-diketones as described by Burgart et al.[4]
Reactants:
-
5-Aminopyrazole (1 equivalent)
-
β-Diketone (e.g., acetylacetone) (1 equivalent)
-
Glacial Acetic Acid (solvent)
Procedure:
-
A solution of 5-aminopyrazole and the β-diketone in glacial acetic acid is prepared.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the pyrazolo[1,5-a]pyrimidine.
Synthesis using Enaminones (Microwave-Assisted)
This protocol is based on the microwave-assisted synthesis described by Portilla and coworkers.[5]
Reactants:
-
NH-5-Aminopyrazole (1 equivalent)
-
β-Enaminone (1 equivalent)
Procedure:
-
The NH-5-aminopyrazole and β-enaminone are placed in a microwave-safe reaction vessel.
-
The mixture is irradiated in a microwave reactor at 180°C for 2 minutes.
-
After cooling, the solid product is collected.
-
Purification is achieved by washing with an ethanol-water mixture to yield the pure 2,7-disubstituted pyrazolo[1,5-a]pyrimidine.
Three-Component Synthesis (Microwave-Assisted)
This generalized protocol is based on the widely adopted microwave-assisted three-component reaction.[1]
Reactants:
-
3-Amino-1H-pyrazole (1 equivalent)
-
An aldehyde (1 equivalent)
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)
Procedure:
-
The 3-amino-1H-pyrazole, aldehyde, and β-dicarbonyl compound are mixed in a suitable vessel for microwave synthesis.
-
The mixture is subjected to microwave irradiation for a short duration (typically a few minutes).
-
After the reaction, the product is isolated, often by simple filtration, as the high purity of the product may not require extensive purification.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic routes to the pyrazolo[1,5-a]pyrimidine core using different precursors and a comparative workflow.
Caption: General synthetic pathways to pyrazolo[1,5-a]pyrimidines.
Caption: Comparative workflow: Conventional vs. Microwave synthesis.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various pathways, with the choice of precursor being a critical determinant of the reaction's efficiency and outcome. The condensation of 5-aminopyrazoles with β-dicarbonyl compounds remains a classic and reliable method.[4] However, for rapid and high-yielding synthesis, microwave-assisted reactions, particularly with enaminones or in a three-component fashion, offer significant advantages.[1][5] The development of green synthetic methodologies using precursors like acetylenic esters under ultrasonic irradiation also presents a promising avenue for environmentally benign synthesis.[7] Researchers should consider the availability of starting materials, desired substitution patterns, and available equipment when selecting a synthetic strategy for their target pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 7. pp.bme.hu [pp.bme.hu]
A Comparative Guide to Analytical Method Validation for 5-Methoxy-1H-pyrazol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 5-Methoxy-1H-pyrazol-3-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, present comparative data, and visualize the validation workflow to aid in selecting the most suitable method for your research and quality control needs.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in the pharmaceutical industry, ensuring that a chosen analytical method is reliable, accurate, and suitable for its intended purpose.[1] This documented process provides evidence that the method consistently produces dependable results when analyzing raw materials, intermediates, and finished products.[1] Regulatory bodies like the ICH (International Council for Harmonisation) have established guidelines for analytical method validation to ensure product quality and patient safety.[1][2]
This guide will focus on two common analytical techniques for the quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely used, sensitive, and specific method.
-
Aqueous Acid-Base Titration , a simpler, more classical method for determining the purity of an acidic or basic compound.
Comparative Performance Data
The following tables summarize the hypothetical performance data for the two analytical methods, based on typical results obtained for similar pyrazole derivatives.[2][3]
Table 1: Comparison of Method Performance Characteristics
| Parameter | RP-HPLC with UV Detection | Aqueous Acid-Base Titration | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | 0.9995 | N/A | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.5% | ≤ 0.8% | ≤ 1.0% |
| - Intermediate Precision | ≤ 0.8% | ≤ 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) | 4 µg/mL | Not suitable for trace analysis | Method dependent |
| Limit of Quantitation (LOQ) | 15 µg/mL | Not suitable for trace analysis | Method dependent |
| Specificity | High (separates from impurities) | Low (titrates total basicity) | Must be specific for the analyte |
Table 2: Summary of Experimental Conditions
| Parameter | RP-HPLC with UV Detection | Aqueous Acid-Base Titration |
| Instrumentation | HPLC with UV/Vis Detector | Burette, pH meter/indicator |
| Reagents | Acetonitrile, Water (HPLC grade), Formic Acid | Standardized Hydrochloric Acid, Deionized Water, Indicator (e.g., Methyl Orange) |
| Sample Preparation | Dissolution in mobile phase | Dissolution in water |
| Analysis Time per Sample | ~15 minutes | ~5 minutes |
| Cost per Analysis | Moderate | Low |
| Throughput | High (with autosampler) | Low to Moderate |
Experimental Protocols
RP-HPLC Method with UV Detection
This method is adapted from established protocols for pyrazole derivatives.[2][3][4]
1.1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
1.2. Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL. Prepare a series of calibration standards by further diluting this stock solution.
1.3. Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and prepare a 1000 µg/mL solution in the same manner as the standard solution.
1.4. Validation Procedure:
-
Linearity: Analyze a series of at least five concentrations of the standard solution (e.g., 50-150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
Specificity: Analyze a blank (mobile phase), a placebo solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted standard solutions. The concentration at which the signal-to-noise ratio is approximately 3:1 is the LOD, and 10:1 is the LOQ.
Aqueous Acid-Base Titration Method
2.1. Reagents and Equipment:
-
0.1 M Hydrochloric Acid (standardized)
-
Deionized Water
-
Methyl Orange indicator
-
50 mL Burette
-
250 mL Erlenmeyer flask
-
Analytical Balance
2.2. Standard and Sample Preparation: Accurately weigh about 200 mg of the this compound standard or sample and transfer it to a 250 mL Erlenmeyer flask. Dissolve in approximately 50 mL of deionized water.
2.3. Titration Procedure: Add 2-3 drops of Methyl Orange indicator to the dissolved sample. Titrate with standardized 0.1 M Hydrochloric Acid until the endpoint is reached (a color change from yellow to red). Record the volume of titrant used.
2.4. Calculation:
Caption: General Workflow for Analytical Method Validation.
References
New Pyrazole Derivatives Show Promise in Kinase Inhibition: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the performance of novel pyrazole derivatives as potent kinase inhibitors. This guide benchmarks these emerging compounds against well-established kinase inhibitors, providing critical data to inform future research and development in oncology and inflammatory diseases. The analysis focuses on key kinase targets including Aurora A/B, JAK2/3, and Bcr-Abl, all deeply implicated in various cancers and immune system disorders.
The pyrazole scaffold has long been recognized for its therapeutic potential, and this new generation of derivatives demonstrates significant inhibitory activity.[1][2] This guide presents a quantitative comparison of the half-maximal inhibitory concentrations (IC50) of these new compounds alongside known inhibitors such as AT9283, Alisertib, Ruxolitinib, and Asciminib. The data, compiled from recent preclinical studies, is organized to facilitate a clear assessment of the potency and selectivity of these novel molecules.
Performance Data: A Head-to-Head Comparison
The following tables summarize the in vitro potency of new pyrazole derivatives against key kinase targets, benchmarked against established inhibitors. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Aurora Kinases
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| New Pyrazole Derivatives | |||
| Compound 7 | 28.9 | 2.2 | [3] |
| Compound 10e | 939 | 583 | |
| Pyrazole-4-carboxamide analog | 16.3 | 20.2 | |
| P-6 | 110 | - | [4][5] |
| Known Inhibitors | |||
| AT9283 | ~3 | ~3 | [6] |
| Alisertib (MLN8237) | 1.2 | 396.5 | [7] |
Table 2: Inhibition of JAK Kinases
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| New Pyrazole Derivatives | ||||
| Compound 3f | 3.4 | 2.2 | 3.5 | [8][9] |
| Compound 99 | - | 166 | 57 | [3] |
| Compound 10e | - | 166 | 57 | |
| TK4g | - | 12.61 | 15.80 | [10] |
| Known Inhibitors | ||||
| Ruxolitinib | 3.3 | 2.8 | 428 | [11][12] |
| AT9283 | - | 1.2 | 1.1 | [13] |
Table 3: Inhibition of Bcr-Abl Kinase
| Compound | Bcr-Abl IC50 (nM) | Bcr-Abl (T315I) IC50 (nM) | Reference |
| New Pyrazole Derivatives | |||
| Compound 10 | 14.2 | - | [3] |
| Known Inhibitors | |||
| Asciminib (ABL001) | 0.5 | 25 | [3][14] |
| AT9283 | - | 4 | [6] |
| Imatinib | ~500 | >10000 | [15] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of IC50 values of kinase inhibitors by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase (e.g., Aurora A, JAK2, Bcr-Abl)
-
Substrate specific to the kinase
-
Test compounds (new pyrazole derivatives and known inhibitors)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired concentrations.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of substrate solution and 5 µL of ATP solution.
-
Initiate the reaction by adding 5 µL of the enzyme solution.
-
Incubate the plate for 60 minutes at room temperature.[16]
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]
-
Incubate for 40 minutes at room temperature.[16]
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]
-
Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, HCT116)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][19]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins following inhibitor treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Aurora A, anti-Aurora A)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the kinase inhibitor for a specified time, then lyse the cells to extract proteins. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.[4]
-
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing the Mechanisms of Action
To better understand the context in which these inhibitors function, the following diagrams illustrate a typical experimental workflow and the key signaling pathways targeted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researcherslinks.com [researcherslinks.com]
- 16. researchgate.net [researchgate.net]
- 17. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for 5-Methoxy-1H-pyrazol-3-amine hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of 5-Methoxy-1H-pyrazol-3-amine hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Assessment
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure. | Gloves should be inspected before use and removed carefully to avoid skin contamination. |
|
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

